Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-oxo-2H-indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCKRFBTMJGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342740 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16105-24-1 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole core is a recognized "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, including approved pharmaceuticals. This document delineates the compound's structural features, physicochemical properties, and expected spectroscopic signatures. A detailed, field-proven synthetic protocol is presented, accompanied by mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its crucial role as a versatile intermediate in the synthesis of high-value molecules for drug discovery, with a particular focus on kinase inhibitors. Safety, handling, and storage protocols are also addressed to ensure safe and effective laboratory use.
Introduction to the Indazole Scaffold
The Privileged Nature of Indazoles in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole (or benzpyrazole) ring system is distinguished as a critical scaffold due to its unique structural and electronic properties.[1] As a bioisostere of indole, indazole can form key hydrogen bonds and engage in various non-covalent interactions with biological targets, yet it offers a distinct vector space for substitution, influencing solubility, metabolism, and target affinity.[1] This versatility has led to the incorporation of the indazole nucleus into numerous compounds in clinical trials and several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1][2] The scaffold's proven success underscores its value for researchers in the pursuit of novel therapeutics.
Structural Features of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a derivative that combines several key functional groups, making it a highly versatile synthetic building block.
-
Indazolone Core: The core structure is a 2,3-dihydro-1H-indazol-3-one, also known as an indazolone. The presence of the C3-oxo group introduces the possibility of keto-enol tautomerism, where it can exist in equilibrium with its enol form, Ethyl 3-hydroxy-1H-indazole-1-carboxylate. This equilibrium is critical as it dictates the compound's reactivity at this position.
-
N1-Carboethoxy Group: The ethyl carboxylate group at the N1 position serves as both a protecting group and an electronic modulator. It influences the acidity of the N2-proton and the nucleophilicity of the indazole system. This group can be readily removed or transformed, providing a strategic handle for synthetic modifications.
-
Aromatic Ring: The fused benzene ring offers sites for electrophilic aromatic substitution, allowing for the introduction of additional diversity to tune the molecule's properties.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Physicochemical Data Summary
The following table summarizes the key computed and expected physicochemical properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |
| Molecular Weight | 206.20 g/mol | Calculated |
| Appearance | Expected to be a light yellow or off-white solid | Based on analogs like Ethyl 1H-indazole-3-carboxylate[3] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General property of similar organic molecules |
| Stability | Stable under normal laboratory conditions. | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [4] |
Spectroscopic Profile (Expected)
A rigorous structural confirmation relies on a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the fused benzene ring.
-
Ethyl Group: A quartet around δ 4.1-4.4 ppm (-O-CH₂-) and a triplet around δ 1.2-1.4 ppm (-CH₃).
-
N-H Proton: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm), which would be exchangeable with D₂O. The exact position is highly dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum should reveal:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-175 ppm) corresponding to the C3-keto carbon and the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals between δ 110-145 ppm.
-
Ethyl Group Carbons: Signals around δ 60-65 ppm (-O-CH₂) and δ 14-15 ppm (-CH₃).
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups:
-
N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.
-
C=O Stretches: Strong, sharp absorptions between 1680-1750 cm⁻¹ for the ketone and ester carbonyls.
-
C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 206.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis and Mechanistic Considerations
Rationale for Synthetic Strategy
A direct and efficient synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be achieved via the N-acylation of the commercially available precursor, 2,3-dihydro-1H-indazol-3-one (indazolone). This strategy is mechanistically straightforward and analogous to well-established procedures for the N-acylation of heterocyclic systems, such as the synthesis of ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate.[5][6] The reaction involves the nucleophilic attack of a nitrogen atom of the indazolone on the electrophilic carbonyl carbon of ethyl chloroformate.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Objective: To synthesize Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Reagents & Materials:
-
2,3-dihydro-1H-indazol-3-one
-
Ethyl chloroformate
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dihydro-1H-indazol-3-one (1.0 eq).
-
Dissolution: Add anhydrous THF (or DCM) to dissolve the starting material (approx. 0.1 M concentration).
-
Base Addition: Add the base, triethylamine (1.2 eq) or potassium carbonate (2.0 eq), to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice-water bath. Add ethyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes. The formation of a precipitate (triethylammonium chloride if TEA is used) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Synthesis Workflow Diagram
Caption: Workflow for the N-acylation synthesis of the title compound.
Chemical Reactivity and Derivatization Potential
The title compound is a valuable intermediate precisely because its functional groups offer multiple handles for chemical modification.
-
Reactions at N2: The N-H proton at the N2 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents via alkylation or acylation. This is a common strategy for building molecular complexity.
-
Ester Group Transformations: The ethyl ester is amenable to standard transformations.
-
Hydrolysis: Saponification with a base like LiOH or NaOH will yield the corresponding carboxylic acid, 1H-Indazole-3-carboxylic acid.[7]
-
Amidation: Direct reaction with amines, often facilitated by heating or coupling agents (e.g., EDC, HOBT), produces a diverse range of 1H-indazole-3-carboxamides. This is a particularly powerful transformation, as this class of molecules has shown significant activity as kinase inhibitors.[8][9]
-
-
Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by the electron-donating nature of the heterocyclic system, typically favoring substitution at the 5- and 7-positions.
Caption: Key reactivity pathways for chemical derivatization.
Applications in Medicinal Chemistry and Drug Development
The primary value of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate lies in its role as a scaffold and intermediate for the synthesis of pharmacologically active agents.
Case Study: Indazoles as Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding pocket of kinases is a prime target for small molecule inhibitors. The indazole scaffold has proven to be an excellent template for designing such inhibitors.
An in-silico screening followed by functional assays identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[9] GSK-3β is a key target in the study of neurological disorders like Alzheimer's disease and type-2 diabetes.[9] X-ray crystallography confirmed that the indazole core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of the enzyme. The carboxamide moiety allows for the introduction of various substituents that can occupy adjacent pockets, thereby increasing potency and selectivity.[9] The title compound is an ideal precursor for generating libraries of such carboxamides for structure-activity relationship (SAR) studies.
Caption: Logical flow from intermediate to drug lead discovery.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for the title compound is not available, data from closely related compounds like 1H-Indazole-3-carboxylic acid provide a strong basis for safe handling protocols.[7][10]
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Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation.[4][7][10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4]
-
Skin: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Remove to fresh air.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
-
In all cases of significant exposure, seek immediate medical attention.[4]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a strategically important heterocyclic compound. Its synthesis is accessible through standard laboratory procedures, and its rich chemical reactivity makes it an exceptionally versatile building block. For researchers and scientists in drug development, this molecule serves as a valuable starting point for the creation of diverse chemical libraries targeting critical enzyme families, most notably protein kinases. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.
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- Supporting Information - The Royal Society of Chemistry.
- ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem. NIH.
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A Multi-technique Spectroscopic Approach to the Structural Elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
An In-Depth Technical Guide:
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anti-tumor and anti-inflammatory roles.[3][4] Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a key synthetic intermediate whose precise structural characterization is paramount for ensuring the integrity of subsequent drug development steps. The process of structure elucidation for this molecule is not merely academic; it is a critical checkpoint to confirm identity, purity, and isomeric form.
A significant challenge in the analysis of this and related indazolone systems is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 3-oxo form and the aromatic 3-hydroxy form (Ethyl 3-hydroxy-1H-indazole-1-carboxylate).[5][6] Therefore, a robust analytical strategy must not only confirm the atomic connectivity but also definitively identify the predominant tautomeric state under the conditions of analysis.
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques and the logic of spectral interpretation, providing a self-validating workflow for researchers, scientists, and drug development professionals.
Molecular Blueprint and Synthesis Context
Before delving into the analysis, it is essential to establish the expected molecular identity. A typical synthesis involves the cyclization of an appropriately substituted phenylhydrazine derivative, a process that can yield various isomers or byproducts if not carefully controlled.[4] Understanding the synthetic pathway provides crucial context for anticipating potential impurities.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Inferred |
| Molecular Weight | 206.20 g/mol | Inferred |
| Exact Mass | 206.0691 Da | Inferred |
| Synonyms | 1-(ethoxycarbonyl)-2H-indazolin-3-one, 3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester | [5] |
The primary analytical objective is to confirm this blueprint and, critically, to differentiate the target 3-oxo tautomer from its 3-hydroxy counterpart.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: The initial and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. We choose Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and providing a clear answer for the molecular weight. [7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₁₁N₂O₃⁺.
Table 2: Expected HRMS Data
| Ion | Theoretical m/z |
| [M+H]⁺ | 207.0764 |
| [M+Na]⁺ | 229.0584 |
Trustworthiness through Fragmentation: Tandem MS (MS/MS) provides structural validation by analyzing the compound's fragmentation pattern. The fragmentation of indazole derivatives often involves characteristic losses related to the core and its substituents. [8][9]
Caption: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
Expertise & Causality: IR spectroscopy is exceptionally powerful for identifying functional groups and is the most direct method for addressing the keto-enol tautomerism. [10]The key lies in the carbonyl (C=O) stretching region (1600-1800 cm⁻¹). The 3-oxo tautomer possesses two distinct C=O groups: the amide carbonyl within the indazole ring and the ester carbonyl. In contrast, the 3-hydroxy tautomer would show only the ester C=O and a distinct, sharp O-H stretch (~3200-3400 cm⁻¹), alongside the N-H stretch of the pyrazole ring. The presence of a strong amide C=O band is compelling evidence for the 3-oxo form.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of the key vibrational bands.
Table 3: Key IR Absorption Bands for the 3-Oxo Tautomer
| Frequency (cm⁻¹) | Vibration | Significance |
| ~3200 | N-H Stretch | Indicates the N-H bond in the dihydro-indazole ring. |
| ~1750 | C=O Stretch (Ester) | Confirms the ethyl carboxylate group attached to N1. |
| ~1700 | C=O Stretch (Amide) | Crucial evidence for the 3-oxo form of the indazole ring. |
| ~1610, ~1480 | C=C Stretch | Aromatic ring vibrations. |
| ~1250 | C-O Stretch (Ester) | Confirms the ester functionality. |
The observation of two distinct carbonyl peaks and a broad N-H stretch, with the absence of a sharp O-H band, strongly supports the assignment of the 3-oxo structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the complete atomic connectivity map. [11][12]A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment. The chemical shifts, coupling constants, and through-bond correlations act as a self-validating system to build the molecular structure piece by piece.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal ¹H-¹H couplings, direct ¹H-¹³C one-bond correlations, and long-range ¹H-¹³C (2-3 bond) correlations, respectively.
Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (4x) | 7.2 - 8.0, m | 110 - 140 |
| N-H | ~11.0, br s | - |
| -O-CH₂- | ~4.4, q, J ≈ 7.1 | ~62 |
| -CH₃ | ~1.4, t, J ≈ 7.1 | ~14 |
| Ester C=O | - | ~165 |
| Amide C=O (C3) | - | ~155 |
Trustworthiness through 2D NMR: The final, unambiguous proof of the N1-substitution and the 3-oxo structure comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the structure.
Key Interpretive Logic:
-
Correlation from -O-CH₂- protons to the Ester C=O: This is an expected 3-bond (³J) correlation that confirms the ethyl ester group.
-
Correlation from -O-CH₂- protons to C7a: This is the critical correlation . Seeing a 3-bond (³J) coupling from the methylene protons of the ethyl carboxylate group to the bridgehead carbon (C7a) of the indazole ring definitively proves that the carboxylate group is attached to the N1 position.
-
Correlations from Aromatic Protons to C3: Protons on the benzene ring (specifically H4) will show a ³J correlation to the C3 amide carbonyl carbon, confirming its position.
The combination of these correlations leaves no ambiguity about the placement of the substituent or the oxo-functionality, thus completing the structural proof.
Conclusion
The structural elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a process of systematic, evidence-based deduction. By employing an integrated workflow of High-Resolution Mass Spectrometry, FTIR, and a suite of NMR experiments, a scientist can build a complete and validated structural picture. HRMS confirms the elemental formula, FTIR provides decisive evidence for the key functional groups and the predominant 3-oxo tautomer, and multi-dimensional NMR spectroscopy delivers an unambiguous map of the atomic connectivity. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development in the pharmaceutical sciences.
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Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive, technically detailed methodology for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key intermediate for the elaboration of novel indazolone-based compounds. The synthesis is presented as a robust two-step process, beginning with the formation of the 1,2-dihydro-3H-indazol-3-one precursor, followed by a regioselective N-acylation. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying mechanistic rationale and field-proven insights to ensure reproducibility and success.
Strategic Approach: A Retrosynthetic Analysis
The synthesis of the target molecule is most logically approached via a two-step sequence. This strategy isolates the construction of the core heterocyclic system from its subsequent functionalization, allowing for clear optimization and validation at each stage.
-
Step 1: Formation of the Bicyclic Core. The primary objective is the synthesis of the 1,2-dihydro-3H-indazol-3-one ring system. A reliable and well-established method involves the acid-catalyzed intramolecular cyclization of 2-hydrazinobenzoic acid.[1]
-
Step 2: Regioselective N-Acylation. The second step involves the introduction of the ethyl carbamate group onto the N1 position of the indazolone ring using ethyl chloroformate. The regioselectivity of this acylation is directed by the thermodynamic stability of the N1-acylated product over its N2 counterpart.[2][3][4]
The overall synthetic logic is depicted below.
Caption: Mechanism of N1-acylation of the indazolone core.
Detailed Experimental Protocol
This protocol is designed based on standard acylation procedures using ethyl chloroformate. [5][6]
-
Apparatus Setup: In a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1,2-dihydro-3H-indazol-3-one (5.0 g, 37.3 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Base Addition: Add triethylamine (6.2 mL, 44.7 mmol, 1.2 equiv.) to the suspension. Stir the mixture at room temperature for 15 minutes.
-
Acylating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Add ethyl chloroformate (4.3 mL, 44.7 mmol, 1.2 equiv.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Workflow and Data Summary
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Tabulated Reagent and Yield Data
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time | Yield |
| 1 | 2-Hydrazinobenzoic Acid HCl | conc. HCl | Catalytic | Water | Reflux | 30-45 min | ~95% [1] |
| 2 | 1,2-Dihydro-3H-indazol-3-one | Ethyl Chloroformate, Et3N | 1 : 1.2 : 1.2 | THF | 0°C to RT | 4-6 h | >80% (Est.) |
Safety and Handling Precautions
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Ethyl Chloroformate: A lachrymator that is toxic, corrosive, and flammable. It reacts with water and must be handled under anhydrous conditions in a fume hood. [7]Wear appropriate PPE.
-
Triethylamine: Flammable liquid with a strong odor. Handle in a fume hood.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. By beginning with the robust acid-catalyzed cyclization to form the indazolone core, followed by a thermodynamically favored N1-acylation, the target compound can be produced in high yield and purity. The detailed protocols, mechanistic insights, and validation checkpoints provided herein are designed to empower researchers to successfully synthesize this valuable building block for applications in pharmaceutical and materials science.
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Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Chemical Identity
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, registered under the CAS Number 16105-24-1 , is a derivative of the indazole scaffold. The core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The "-dihydro" and "-oxo" components indicate a partially saturated pyrazole ring with a ketone functional group. The ethyl carboxylate group is attached to one of the nitrogen atoms of the pyrazole ring.
Synonyms: This compound is also known by several other names, including:
-
ethyl 3-oxo-2H-indazole-1-carboxylate
-
ethyl 3-hydroxy-1H-indazole-1-carboxylate
-
1-(ethoxycarbonyl)-2H-indazolin-3-one
-
1-Indazolinecarboxylic acid, 3-oxo-, ethyl ester
-
1,2-dihydro-1-carboethoxy-3H-indazol-3-one
-
3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester
-
1H-Indazole-1-carboxylicacid, 2,3-dihydro-3-oxo-, ethyl ester[1]
Below is a visual representation of the chemical structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Caption: Chemical structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 16105-24-1 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.198 g/mol |
| Appearance | Solid |
| InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) |
| InChI Key | RFZCKRFBTMJGTK-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not widely documented in readily available scientific literature, suggesting it may be a specialized intermediate rather than a commonly prepared final product. However, based on the synthesis of analogous structures, a plausible synthetic route can be proposed.
A common approach to the indazole-3-one core involves the cyclization of ortho-substituted phenylhydrazines. For the target molecule, a potential synthetic pathway could start from an appropriately substituted o-aminophenylacetic acid derivative. This would undergo diazotization followed by an intramolecular cyclization.
A Chinese patent describes a general method for preparing 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters. This process involves reacting the starting material with a nitrite in an acidic organic solvent.[2] While this patent does not specifically detail the synthesis of the ethyl ester at the N1 position, it provides a foundational methodology for constructing the core indazole-3-carboxylic acid scaffold.
Another approach for the synthesis of 1,2-dihydro-3H-indazol-3-ones involves a photochemical method. This process utilizes the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts with primary amines in an aqueous solvent at room temperature.[3]
The synthesis of a related compound, Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, was achieved by reacting benzo[d]isothiazol-3(2H)-one with ethyl carbonochloridate.[3] This suggests a possible analogous route for the target molecule, potentially starting from 2,3-dihydro-1H-indazol-3-one.
Caption: A plausible synthetic workflow for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The proton on the nitrogen atom (if present and not exchanged) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the carbonyl carbons of the oxo and the ester groups, and the aliphatic carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as N-H stretching if the proton is present on the second nitrogen.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.198 g/mol ).
For comparison, the synthesis and characterization of various 1H-indazole-3-carboxamide derivatives have been reported, providing some spectral data for similar scaffolds.[4]
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been investigated as anti-inflammatory agents, antitumor drugs, and for the treatment of neurodegenerative diseases.[5]
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive carbonyl group and the ester functionality allows for further chemical modifications to explore structure-activity relationships.
For instance, 1H-indazole-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of pharmaceuticals like granisetron (an antiemetic) and lonidamine (an anticancer agent).[2][6] This highlights the importance of compounds like Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate as building blocks in the development of new drugs.
The synthesis of N1-substituted 1H-indazole-3-ethyl carboxylates has been explored for their potential anti-arthritic effects.[4] This suggests that modifications at the N1 position of the indazole ring can lead to compounds with significant pharmacological activity.
Caption: Potential derivatization and therapeutic applications of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Safety and Handling
Specific safety data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not extensively published. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed information on its synthesis and specific applications is not widespread, its structural relationship to pharmacologically active indazole derivatives underscores its importance for further research and development in the pharmaceutical industry. This guide provides a foundational understanding of this compound, intended to support the work of researchers and scientists in the field.
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Spectroscopic Data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Data Not Available
A comprehensive search of publicly available scientific databases and chemical literature did not yield experimental spectroscopic data (NMR, IR, MS) for the specific compound Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
As a Senior Application Scientist, providing a technical guide grounded in verifiable, authoritative data is a primary requirement. The core of such a guide necessitates actual experimental spectra for analysis and interpretation. Without this foundational data, the creation of an in-depth, trustworthy technical whitepaper on this specific molecule is not possible.
The search process included queries for the compound by its systematic name, potential alternative names such as "1-(Ethoxycarbonyl)-1H-indazol-3(2H)-one," and searches for its CAS number. While this process returned spectral information for structurally related but distinct analogues, such as Ethyl 1H-indazole-3-carboxylate, these compounds differ significantly in their core structure (aromatic vs. dihydro-oxo) and substitution pattern. Extrapolating data from these analogues would not provide the accurate, specific spectral characteristics of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and would be scientifically unsound for a technical guide.
For researchers interested in this molecule, the following steps would be necessary:
-
Chemical Synthesis: The compound would first need to be synthesized. A potential route could involve the cyclization of a suitably substituted phenylhydrazine derivative or the modification of an existing indazole precursor.
-
Purification and Isolation: The synthesized product would require rigorous purification, for example, by column chromatography or recrystallization, to ensure sample purity for analysis.
-
Spectroscopic Analysis: The pure compound would then be analyzed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton (¹H) and carbon (¹³C) framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) groups of the lactam and the carbamate.
-
Mass Spectrometry (MS): To confirm the molecular weight and investigate fragmentation patterns.
-
Once this experimental data is acquired, a comprehensive technical guide detailing the spectral features and their correlation to the molecular structure could be developed. At present, due to the absence of this primary data in the public domain, we cannot proceed with the generation of the requested guide.
A Technical Guide to the Biological Potential of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its clinical significance in oncology.[1][3][4] The diverse biological activities associated with indazole derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][5]
This guide focuses on a specific, yet promising, subclass: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives . The introduction of a 3-oxo group and an N1-ethyl carboxylate moiety significantly alters the electronic and steric properties of the parent indazole ring. The N-acylation at the N1 position is a critical modification that can influence the molecule's planarity, solubility, and interaction with biological targets. This modification often serves to modulate activity and selectivity, making this scaffold a compelling subject for drug discovery and development.
Synthetic Strategies: Accessing the 3-Oxo-Indazole Core
The construction of the 3-oxo-2,3-dihydro-1H-indazole scaffold is a key step in accessing the target derivatives. A common and effective approach involves the cyclization of appropriately substituted precursors. While various methods exist, a representative strategy often begins with the diazotization of o-toluidine to form the basic indazole ring.[6] Subsequent protection of the N1 position, often with a group like (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), allows for regioselective functionalization.[6] Introduction of a carboxyl group at the C3 position can be achieved using a strong base like n-butyl lithium followed by quenching with carbon dioxide.[6] The final derivatization to obtain the ethyl carboxylate at the N1 position can be accomplished through reaction with ethyl chloroformate, often following deprotection and re-acylation steps.
A more streamlined approach involves a one-pot synthesis, which enhances efficiency by reducing the number of intermediate purification steps. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, which could be adapted for these 3-oxo analogues.[7] This method typically involves the reaction of a substituted 2-halobenzyl halide with a hydrazine derivative in the presence of a copper catalyst and a base.[7]
Caption: The intrinsic apoptotic pathway induced by indazole derivatives.
Mechanism 2: Inhibition of Cell Proliferation and Metastasis
Beyond inducing cell death, indazole derivatives can also halt the growth and spread of cancer cells. Compound '2f' was shown to inhibit both cell proliferation and colony formation in 4T1 cells. [3][8]Furthermore, it disrupted cell migration and invasion, which are critical steps in metastasis. This anti-invasive effect was linked to the downregulation of matrix metalloproteinase-9 (MMP9), an enzyme crucial for breaking down the extracellular matrix, and the upregulation of its natural inhibitor, TIMP2. [3]
Quantitative Data: In Vitro Antiproliferative Activity
The potency of indazole derivatives has been evaluated against a range of human cancer cell lines. The data below, compiled from various studies, illustrates the broad-spectrum activity of this chemical class.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2f | Multiple | Breast, etc. | 0.23–1.15 | [3][4][8] |
| 13a | A549, MCF7, etc. | Lung, Breast | 0.010–12.8 | |
| 13j | A549, MCF7, etc. | Lung, Breast | 0.010–12.8 | |
| 11c | HEP3BPN 11 | Liver | Not specified, but higher activity than methotrexate | [1] |
| 6o | K562 | Leukemia | 5.15 | [9] |
Note: The compounds listed are various indazole derivatives, not specifically Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. The data demonstrates the general potential of the indazole scaffold.
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a driver of many diseases, from arthritis to certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory potential, often rivaling the effects of established nonsteroidal anti-inflammatory drugs (NSAIDs). [10][11][12]
Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines
The anti-inflammatory effects of indazoles are largely attributed to their ability to modulate key components of the inflammatory cascade.
-
Cyclooxygenase-2 (COX-2) Inhibition: Indazole and its derivatives are effective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins which are key mediators of pain and inflammation. [11][12][13]In one study, 5-aminoindazole showed potent COX-2 inhibition with IC₅₀ values ranging from 12.32 to 23.42 μM for different derivatives. [11]* Cytokine Suppression: These compounds can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [10][11][12]For example, indazole itself was shown to inhibit over 60% of TNF-α production at a concentration of 250 μM. [11]* Free Radical Scavenging: The anti-inflammatory action is further supported by the ability of these compounds to scavenge nitrogen-derived free radicals, reducing oxidative stress associated with inflammation. [11][13]
Derivative Target IC₅₀ (µM) Reference Indazole TNF-α 220.11 [11] 5-Aminoindazole TNF-α 230.19 [11] 5-Aminoindazole COX-2 ~12.32 [11] | Dexamethasone (Control) | TNF-α | 31.67 | [11]|
Antimicrobial Potential
While the anticancer and anti-inflammatory activities of indazoles are well-documented, their potential as antimicrobial agents is also an area of active investigation. The broader class of nitrogen-containing heterocycles, including indazoles, is known to possess antibacterial and antifungal properties. [5][6]For instance, certain nitro-based benzo[g]indazoles have shown activity against N. gonorrhoeae with MIC values as low as 62.5 μg/mL. [1]The development of novel 1H-Indazole-3-carboxamides has also been pursued for antimicrobial applications. [6][14]The mechanism often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further screening of Ethyl 3-oxo-indazole-1-carboxylate derivatives against a panel of pathogenic bacteria and fungi is warranted to fully explore this therapeutic potential.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the indazole derivative (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48-72 hours. [8][9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound. [11][12][13]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative. [13]3. Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on related indazole derivatives provides a strong rationale for their investigation, particularly in the fields of oncology and inflammatory diseases. The core structure is amenable to diverse synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing a focused library of these specific derivatives and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substituents on the benzene ring for maximizing therapeutic efficacy while minimizing toxicity. Furthermore, exploring novel mechanisms of action and investigating their potential in other therapeutic areas, such as neurodegenerative and viral diseases, could unveil new opportunities for this versatile chemical scaffold.
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The Indazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs consistently emerge as cornerstones of medicinal chemistry. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a testament to this principle. Though rare in nature, its synthetic derivatives have demonstrated a remarkable breadth of biological activities, leading to its designation as a "privileged scaffold" in drug discovery.[1][2] This guide provides a comprehensive exploration of the discovery and history of indazole compounds, tracing their evolution from an unexpected laboratory finding to a central component in a new generation of targeted therapeutics. We will delve into the foundational synthetic methodologies, the key scientific insights that unveiled their pharmacological potential, and the drug development narratives that have solidified their importance in modern medicine.
Chapter 1: The Dawn of Indazole Chemistry - A Serendipitous Synthesis
The story of indazole begins in 1883 with the eminent German chemist, Emil Fischer.[3] While investigating the reactivity of arylhydrazines and arylhydrazones, Fischer was attempting the thermal cyclization of o-hydrazinocinnamic acid, likely with the goal of preparing the corresponding anhydride.[4][5] Unexpectedly, among the products, he isolated a novel, nitrogen-containing bicyclic compound that lacked oxygen. Through meticulous characterization, he identified this new substance as indazole.[4] This discovery was not an isolated event in Fischer's illustrious career; his work with phenylhydrazine had already revolutionized carbohydrate chemistry, and his later research would earn him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis.[6] Fischer's initial synthesis, while groundbreaking, was a harbinger of the rich and often complex chemistry that would come to define the indazole ring system.
The Fischer Indazole Synthesis: The First Chapter
Fischer's pioneering work laid the foundation for what is now known as the Fischer Indazole Synthesis. This method, in its broader sense, involves the intramolecular cyclization of appropriately substituted phenylhydrazones. The original synthesis from o-hydrazinocinnamic acid proceeds via thermal decarboxylation and cyclization.
Experimental Protocol: Conceptual Fischer Indazole Synthesis
-
Step 1: Preparation of the Precursor: An ortho-substituted phenylhydrazine derivative (e.g., o-hydrazinocinnamic acid) is prepared.
-
Step 2: Thermal Cyclization: The precursor is subjected to high temperatures, often in the absence of a solvent, to induce intramolecular cyclization and elimination of a small molecule (e.g., water, ammonia, or in Fischer's original case, decarboxylation followed by cyclization).
-
Step 3: Isolation and Purification: The resulting indazole product is isolated from the reaction mixture and purified, typically by crystallization or distillation.
This early method, while historically significant, often suffered from harsh reaction conditions and limited substrate scope. It did, however, open the door for more refined and versatile synthetic approaches.
Chapter 2: The Evolution of Synthetic Strategies: From Classical Methods to Modern Catalysis
The initial discovery of indazole sparked a long-standing interest in developing more efficient and general methods for its synthesis. The following decades saw the emergence of several classical named reactions that expanded the synthetic chemist's toolkit for accessing the indazole core.
The Jacobson Indazole Synthesis: A Refinement of Cyclization
The Jacobson synthesis, a significant advancement, involves the treatment of N-nitroso-o-acylated toluidines with a base.[7] This reaction proceeds through an intramolecular azo coupling and provides a more controlled route to the indazole ring system compared to the often harsh conditions of the Fischer synthesis.
Experimental Protocol: Jacobson Indazole Synthesis
-
Step 1: Nitrosation: An o-acylated toluidine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitroso derivative.[7]
-
Step 2: Base-Mediated Cyclization: The N-nitroso compound is then treated with a base, such as an alkoxide, to promote an intramolecular cyclization, forming the indazole ring with the elimination of the acyl group.
-
Step 3: Work-up and Purification: The reaction mixture is neutralized, and the indazole product is extracted with an organic solvent. The product is then purified by chromatography or crystallization.
The Advent of Modern Synthetic Methods
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with the development of powerful new tools, including transition-metal catalysis and one-pot methodologies. These advancements have had a profound impact on the synthesis of indazoles, enabling the construction of highly functionalized derivatives with unprecedented efficiency and selectivity.
The Davis-Beirut Reaction: A Metal-Free Approach
A notable modern, metal-free method is the Davis-Beirut reaction, which provides a versatile route to 2H-indazoles and indazolones.[8][9] This reaction involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines and is named after the universities of its developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[8] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[9]
Transition-Metal-Catalyzed C-H Activation/Annulation
The development of transition-metal-catalyzed C-H activation and annulation reactions has revolutionized the synthesis of complex heterocyclic systems, including indazoles.[10] Catalysts based on rhodium, palladium, and copper can mediate the direct coupling of various precursors to form the indazole ring in a single step, often with high atom economy and functional group tolerance.[10][11]
Experimental Protocol: Representative Rh(III)-Catalyzed C-H Activation/Annulation for 1H-Indazole Synthesis
-
Step 1: Reaction Setup: To an oven-dried Schlenk tube are added the arylimidate (1.0 equiv), [Cp*RhCl₂]₂ (catalyst, e.g., 5.0 mol %), a copper co-catalyst/oxidant such as Cu(OAc)₂ (e.g., 20 mol %), and a silver salt additive like AgSbF₆ (e.g., 20 mol %).[12]
-
Step 2: Reagent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., 1,2-dichloroethane) and the nitrosobenzene coupling partner (1.2 equiv) are then added via syringe.[12]
-
Step 3: Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).[12]
-
Step 4: Isolation and Purification: After cooling, the mixture is filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the desired 1H-indazole.[12]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for a particular indazole derivative depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.
| Synthetic Route | Typical Yields | Key Advantages | Key Limitations |
| Classical Methods (e.g., Fischer, Jacobson) | Variable (often moderate) | Utilizes simple, readily available starting materials. | Harsh reaction conditions, limited substrate scope, and potential for side reactions. |
| Davis-Beirut Reaction | Good (60-90%)[12] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[12] | Can be low-yielding with certain substrates; may require careful optimization.[12] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%)[12] | High atom economy, broad substrate scope, allows for complex derivatives.[12] | Requires expensive and potentially toxic metal catalysts; may require inert atmosphere techniques. |
Chapter 3: From Chemical Curiosity to Pharmacological Powerhouse: A Timeline of Biological Discovery
For much of its early history, the indazole ring system remained a subject of academic interest, a chemical curiosity with no known practical applications. However, as the 20th century progressed and the field of pharmacology began to blossom, the unassuming indazole scaffold started to reveal its profound biological potential.
Early Glimmers: Anti-inflammatory and Analgesic Properties
One of the first significant biological activities to be associated with the indazole scaffold was its anti-inflammatory properties. Benzydamine, an indazole derivative, was marketed as early as 1966 and is still used today as a topical nonsteroidal anti-inflammatory drug (NSAID) for its analgesic and anti-inflammatory effects in treating conditions of the mouth and throat.[13] Studies have shown that indazole derivatives can inhibit key mediators of inflammation, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]
The Kinase Revolution: Indazole as a Hinge-Binding Motif
The late 20th and early 21st centuries saw a revolution in cancer therapy with the advent of targeted therapies, particularly protein kinase inhibitors.[16] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[16] The indazole scaffold emerged as a highly effective "hinge-binding" motif for kinase inhibitors.[17] The nitrogen atoms of the indazole ring can form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, providing a stable anchor for the inhibitor and leading to potent and often selective inhibition.[17] This discovery propelled the indazole core to the forefront of modern oncology drug discovery.[18][19]
Historical Timeline of Key Biological Discoveries
Caption: A timeline illustrating the major milestones in the discovery of the biological activities of indazole compounds.
Chapter 4: Indazoles in the Clinic: Case Studies in Drug Development
The recognition of the indazole scaffold as a privileged structure for kinase inhibition has led to the successful development and approval of several life-saving anticancer drugs. The stories of these drugs highlight the power of structure-based drug design and the central role of the indazole core in achieving therapeutic success.
Pazopanib (Votrient®): A Multi-Targeted Angiogenesis Inhibitor
Pazopanib, developed by GlaxoSmithKline, is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[4] By inhibiting these key drivers of angiogenesis (the formation of new blood vessels), Pazopanib effectively chokes off the blood supply to tumors, leading to their growth inhibition.[4] Approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma, the development of Pazopanib was a landmark achievement that validated the indazole scaffold as a cornerstone for potent anti-angiogenic agents.[4]
Axitinib (Inlyta®): A Potent and Selective VEGFR Inhibitor
Axitinib, developed by Pfizer, is another potent tyrosine kinase inhibitor that is highly selective for VEGFRs 1, 2, and 3.[20][21] Its development was a prime example of structure-based drug design, where the indazole core was rationally designed to fit optimally into the ATP-binding pocket of the VEGFR kinase domain.[22] This high potency and selectivity translate into a powerful anti-angiogenic effect.[20] Axitinib was approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy, further solidifying the importance of the indazole motif in this therapeutic class.[23]
Structure-Activity Relationship (SAR) Insights
The success of drugs like Pazopanib and Axitinib can be attributed to several key features of the indazole scaffold:
-
Hydrogen Bonding: The N1-H of the 1H-indazole tautomer acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, allowing for crucial interactions with the kinase hinge region.[17]
-
Planarity and Aromaticity: The planar, aromatic nature of the indazole ring allows for favorable π-π stacking interactions within the ATP-binding pocket.
-
Vectors for Substitution: The indazole ring provides multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationships between the properties of the indazole scaffold and its success in drug development.
Conclusion: An Enduring Legacy and a Bright Future
From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the indazole ring system has had a remarkable journey. Its story is a testament to the interplay of fundamental synthetic chemistry, insightful pharmacological investigation, and rational drug design. The evolution of synthetic methods, from the classical approaches of Fischer and Jacobson to the elegant and efficient transition-metal-catalyzed reactions of today, has provided chemists with the tools to explore the vast chemical space around the indazole core. This exploration has, in turn, unveiled a treasure trove of biological activities, culminating in the development of life-saving medicines. As our understanding of disease biology continues to deepen and our synthetic capabilities continue to expand, the indazole scaffold is poised to remain a central and enduring theme in the quest for new and improved therapeutics.
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Theoretical studies on the Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate molecule
An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Executive Summary
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] This guide presents a comprehensive theoretical framework for the investigation of a specific derivative, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. As a Senior Application Scientist, my objective is not merely to present data, but to provide a robust, self-validating workflow that integrates quantum chemical calculations and molecular docking simulations. This document will detail the rationale behind the chosen computational strategies, from initial molecular geometry optimization using Density Functional Theory (DFT) to the exploration of its potential as a therapeutic agent through molecular docking. The protocols outlined herein are designed to furnish researchers, scientists, and drug development professionals with a predictive understanding of the molecule's structural, electronic, and biological characteristics prior to its physical synthesis and in vitro testing.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic aromatic heterocycles that have garnered significant attention for their versatile biological activities.[3] Their structural similarity to purines and indoles allows them to interact with a variety of biological targets. Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical significance.[4] The study of novel indazole derivatives is therefore a critical endeavor in the quest for new therapeutic agents.[5] The title compound, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, combines the indazole core with an oxo group and a carboxylate moiety, features that can significantly influence its electronic properties and binding interactions with biological macromolecules.
A Proposed Framework for Theoretical Investigation
A multi-faceted computational approach is essential to thoroughly characterize the title molecule. Our investigation is structured to first establish the most stable three-dimensional structure and electronic profile of the molecule, and then to use this information to predict its potential biological interactions.
Caption: Overall workflow for the theoretical study of the target molecule.
Quantum Chemical Calculations: Unveiling Molecular Properties
Density Functional Theory (DFT) is the computational method of choice for this investigation due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. We select the B3LYP functional with the 6-311++G(d,p) basis set, a combination widely validated for predicting the geometries and electronic properties of heterocyclic systems.[6][7]
Experimental Protocol: Geometry Optimization and Property Calculation
-
Initial Structure Construction: The 2D structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurate molecular structure.
-
Frequency Calculation: A vibrational frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculations: Using the validated minimum-energy structure, single-point energy calculations are performed to determine key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
Analysis of Molecular Structure and Electronic Properties
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric profile.
Table 1: Predicted Geometrical and Electronic Parameters (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Selected Bond Lengths | ||
| C=O (keto) | ~1.22 Å | Indicates a strong double bond character. |
| N-N (indazole) | ~1.38 Å | Reflects the heterocyclic ring's stability. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[7] |
| Dipole Moment | ~3.5 Debye | Indicates significant molecular polarity, affecting solubility and intermolecular forces. |
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap (ΔE) between the HOMO and LUMO is a fundamental descriptor of chemical reactivity. A large gap implies high stability, as more energy is required to excite an electron from the HOMO to the LUMO.
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity sites. Red-colored regions (negative potential), typically around electronegative atoms like oxygen, are susceptible to electrophilic attack. Blue-colored regions (positive potential), often near hydrogen atoms, indicate sites for nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution among atoms, revealing intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's overall stability.[7]
Probing Biological Potential: A Molecular Docking Workflow
To translate the theoretical understanding of the molecule into a prediction of its biological function, we employ molecular docking. This technique simulates the binding of our molecule (the ligand) into the active site of a biological target (the receptor).
Rationale for Target Selection
Given that many indazole derivatives exhibit potent activity as kinase inhibitors, Glycogen Synthase Kinase 3β (GSK-3β) is selected as a highly relevant and authoritative target.[8] GSK-3β is implicated in numerous diseases, including neurological disorders and diabetes, making it a valuable target for drug discovery. We will use the crystal structure of human GSK-3β, for instance, the one available from the Protein Data Bank (PDB ID: 1Q41).[8]
Caption: Step-by-step workflow for the molecular docking protocol.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is used. Gasteiger charges are calculated, and rotatable bonds are defined.
-
Receptor Preparation: The crystal structure of GSK-3β (PDB: 1Q41) is obtained. All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.
-
Grid Generation: A grid box is defined around the known active site of the kinase to encompass the binding pocket where the simulation will take place.
-
Docking Simulation: The docking is performed using software such as AutoDock. The program explores multiple conformations (poses) of the ligand within the active site and scores them based on a calculated binding energy.
-
Results Analysis: The resulting poses are ranked by their binding energy. The pose with the lowest binding energy is considered the most favorable. This top-ranked pose is then visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex.
Table 2: Illustrative Docking Results Summary
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Energy | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Inhibition Constant (Ki) | The predicted inhibition constant, calculated from the binding energy. | 1.2 µM |
| Key Interactions | Specific amino acid residues in the active site interacting with the ligand. | H-bond with VAL135, π-stacking with TYR134 |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the characterization of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. The proposed workflow, integrating DFT and molecular docking, provides a powerful predictive tool to understand the molecule's physicochemical properties and its potential as a GSK-3β inhibitor. The theoretical data on molecular geometry, electronic structure, and binding interactions form a solid foundation for subsequent experimental work. The next logical steps would involve the chemical synthesis of the compound, followed by its spectroscopic characterization (NMR, IR, Mass Spectrometry) to validate the theoretical predictions, and finally, in vitro enzymatic assays to confirm the predicted biological activity.[9][10][11] This synergistic approach, where computation guides experimentation, is fundamental to modern, efficient drug discovery.
References
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Methodological & Application
Application Notes & Protocols: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate as a Strategic Building Block in Organic Synthesis
Abstract
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a highly adaptable scaffold that has proven invaluable in the fields of organic synthesis and medicinal chemistry. Its distinct architecture, featuring several reactive centers, enables precise and regioselective modifications, facilitating the rapid construction of a wide range of complex heterocyclic structures. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the synthesis, chemical behavior, and practical uses of this important intermediate. We will delve into its application in creating new molecular frameworks for medicinal chemistry, offering detailed, field-tested protocols and clarifying the mechanistic principles that dictate its reactivity.
Introduction: The Strategic Importance of the Indazolone Core
The 1H-indazol-3(2H)-one, or indazolone, framework is a prominent heterocyclic structure present in numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic nature and capacity to engage in various non-covalent interactions make it a superb pharmacophore for engaging a variety of biological targets. The addition of an N1-ethoxycarbonyl group to form Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (referred to as 1 ) is synthetically strategic; it activates the heterocyclic core and provides a versatile handle for later chemical alterations or for its removal, thereby broadening its utility in synthesis.
This guide will illustrate how the deliberate placement of the N1-carboxyethyl group on the indazolone ring opens up a variety of reaction possibilities, allowing chemists to use this building block for streamlined and modular synthetic strategies.
Synthesis of the Building Block
The preparation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (1 ) is most reliably achieved from the readily available starting material, 2-nitrobenzoic acid. This robust, multi-step synthesis is known for being scalable and generally providing high yields.
Sources
Topic: Applications of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Indazole Scaffold and the Versatility of the 3-Oxo Intermediate
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents, including kinase and PARP inhibitors.[1][3]
This guide focuses on a key synthetic intermediate: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate . This molecule, existing in tautomeric equilibrium with the more commonly depicted Ethyl 1H-indazole-3-carboxylate, serves as a highly versatile building block.[4] The presence of the ester at the N1-carboxylate position provides a handle for further functionalization, while the core indazole structure is primed for modifications that drive potency and selectivity against various biological targets.
This document will provide an in-depth exploration of its primary applications, detailing the mechanistic rationale and providing robust, field-proven protocols for the synthesis of advanced, biologically active derivatives.
Core Application I: Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Mechanistic Insight: Exploiting Synthetic Lethality in Oncology
Poly(ADP-ribose) polymerase (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient.
Inhibition of PARP-1 in these BRCA-deficient cells creates a state of "synthetic lethality." When PARP is inhibited, the SSBs that would normally be repaired persist and, during DNA replication, degenerate into more cytotoxic DSBs. Since the HRR pathway is non-functional, the cell cannot repair these DSBs, leading to catastrophic genomic instability and targeted cell death.[5] The indazole carboxamide moiety has proven to be an exceptional pharmacophore for mimicking the nicotinamide portion of the NAD+ substrate, effectively blocking the PARP-1 active site.[6][7][8]
Signaling Pathway: The Role of PARP in DNA Repair
Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Protocol 1: Synthesis of a 1-(Alkyl)-1H-indazole-3-carboxamide PARP Inhibitor
This protocol outlines a two-step synthesis starting from Ethyl 1H-indazole-3-carboxylate (the stable tautomer of the title compound) to produce a representative N-alkylated indazole carboxamide, a core structure for many PARP inhibitors.
Step 1: Regioselective N1-Alkylation
The key challenge in indazole alkylation is controlling regioselectivity between the N1 and N2 positions.[9] The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors N1 alkylation. This is attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position.[10][11]
Caption: Experimental workflow for the selective N1-alkylation of the indazole core.
-
Materials: Ethyl 1H-indazole-3-carboxylate, Sodium hydride (60% dispersion in oil), Anhydrous Tetrahydrofuran (THF), Alkyl bromide (e.g., 1-bromo-3-chloropropane), Saturated aqueous ammonium chloride, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Ethyl 1H-indazole-3-carboxylate (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) in small portions. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the desired alkyl bromide (1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.[9]
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N1-alkylated product.
-
Step 2: Amidation to Form the Final Carboxamide
The ethyl ester is converted to the final carboxamide via hydrolysis followed by amide coupling, or in some cases, direct aminolysis. The standard and reliable method involves saponification to the carboxylic acid, followed by coupling with an amine using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[12][13]
-
Materials: Ethyl 1-alkyl-1H-indazole-3-carboxylate, Lithium hydroxide (LiOH), THF/Water, Hydrochloric acid (1M), Amine of interest (e.g., ammonia, piperidine), EDC, HOBt, Triethylamine (TEA) or DIPEA, Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure (Hydrolysis followed by Coupling):
-
Dissolve the N1-alkylated ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0-3.0 equiv) and stir at room temperature until saponification is complete (monitor by TLC/LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl. The carboxylic acid product may precipitate or can be extracted with ethyl acetate. Dry and concentrate to obtain the acid.
-
To a solution of the resulting carboxylic acid (1.0 equiv) in anhydrous DCM or DMF, add HOBt (1.2 equiv), EDC (1.2 equiv), and TEA (3.0 equiv). Stir at room temperature for 15 minutes.[12]
-
Add the desired amine (1.0-1.1 equiv) and continue stirring for 4-12 hours until the reaction is complete.
-
Pour the reaction mixture into water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over Na2SO4.[12]
-
Concentrate and purify by column chromatography or recrystallization to yield the final 1H-indazole-3-carboxamide inhibitor.
-
Core Application II: Development of Protein Kinase Inhibitors
Mechanistic Insight: Targeting the ATP-Binding Pocket
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common driver of diseases like cancer and inflammation.[14] The 1H-indazole-3-carboxamide scaffold has been identified as a potent "hinge-binding" fragment.[3] The N-H and amide carbonyl of the indazole core can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the endogenous ATP from binding and shutting down kinase activity.[15][16]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the indazole core has provided key insights into optimizing kinase inhibitory activity. The following table summarizes general SAR trends derived from various studies.
| Position of Substitution | Moiety / Modification | General Impact on Activity | Rationale / Key Interactions |
| N1 Position | Small alkyl or substituted phenyl groups | Modulates potency and selectivity | Fills a hydrophobic pocket adjacent to the hinge region; can be optimized to avoid clashes and enhance van der Waals interactions. |
| C3-Amide | Substituted piperazine or other heterocycles | Crucial for potency and solubility | Extends into the solvent-exposed region, allowing for the introduction of groups that improve pharmacokinetic properties and target specific residues.[16] |
| C5/C6 Position | Small groups (e.g., Fluoro, Methyl) | Fine-tunes potency and selectivity | Substituents can alter the electronic properties of the ring system and make additional contacts within the ATP binding site.[7][17] |
Protocol 2: Synthesis of a 1H-Indazole-3-carboxamide Kinase Inhibitor via Suzuki Coupling
This protocol demonstrates how the indazole core can be elaborated to include aryl or heteroaryl groups, a common strategy for developing potent and selective kinase inhibitors. This example involves a Suzuki coupling to install a group at the 5-position of the indazole ring.
-
Prerequisite: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate.
-
Step 1: Suzuki Coupling
-
In a reaction vessel, combine Ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
Add a solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst.
-
Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield the 5-aryl-substituted indazole ester.
-
-
Step 2: Amidation
-
Follow the amidation procedure described in Protocol 1, Step 2 (hydrolysis followed by amide coupling) to convert the 5-aryl-substituted ester into the final target kinase inhibitor.
-
Conclusion
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, and its stable tautomer, represent a foundational platform in medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of high-value therapeutic agents. The protocols and mechanistic insights provided herein demonstrate its direct applicability in the development of cutting-edge PARP and kinase inhibitors. By understanding the rationale behind key synthetic transformations, such as regioselective N-alkylation and strategic C-C bond formations, researchers can effectively leverage this scaffold to generate novel chemical entities with precisely tuned biological activities.
References
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available at: [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Available at: [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. Available at: [Link]
-
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. Available at: [Link]
-
BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. Available at: [Link]
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Application Note & Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds are integral to a variety of pharmaceutical agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The synthesis of diversely substituted indazoles is a key focus in the development of novel therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives, a valuable intermediate for further chemical elaboration.
The described method utilizes the reaction of isatoic anhydride with ethyl hydrazinoacetate hydrochloride. This approach offers a straightforward and efficient route to the target indazole core structure. The causality behind this experimental choice lies in the reactive nature of isatoic anhydride, which serves as a masked isocyanate, and the nucleophilic character of the hydrazine derivative.[6]
Reaction Scheme & Mechanism
The synthesis proceeds through a proposed multi-step mechanism initiated by the nucleophilic attack of the hydrazine derivative on the carbonyl group of isatoic anhydride. This is followed by a series of intramolecular cyclization and rearrangement steps to yield the final indazole product. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Proposed Reaction Mechanism
The reaction is believed to proceed as follows:
-
Nucleophilic Acyl Substitution: The primary amine of ethyl hydrazinoacetate attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring.
-
Decarboxylation: The resulting intermediate undergoes decarboxylation to form a transient isocyanate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the isocyanate group, leading to the formation of a five-membered ring.
-
Tautomerization: The initial cyclized product tautomerizes to the more stable 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate structure.
Visualization of the Reaction Workflow
Caption: General workflow for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives.
Experimental Protocol
This protocol is a self-validating system; adherence to the specified conditions and analytical checks at each stage ensures the integrity of the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| Isatoic anhydride | Reagent Grade, 98% | Sigma-Aldrich |
| Ethyl hydrazinoacetate hydrochloride | Synthesis Grade, 97% | Alfa Aesar |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Pharmco-Aaper |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 eq).
-
Add anhydrous ethanol or DMF as the solvent.
-
Begin stirring the suspension.
-
-
Addition of Reagents:
-
In a separate flask, dissolve ethyl hydrazinoacetate hydrochloride (1.1 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.
-
Add the solution of ethyl hydrazinoacetate and triethylamine dropwise to the stirred suspension of isatoic anhydride at room temperature over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux. The specific temperature will depend on the solvent used (Ethanol: ~78 °C; DMF: can be heated higher, e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra to confirm the structure and purity of the synthesized Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivative.
-
Visualization of the Chemical Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the indazole derivative.
Expected Results and Data Interpretation
The successful synthesis will yield the desired Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivative as a solid. The expected yield and characterization data are summarized below.
Typical Yield and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 70-85 | 160-165 |
Note: Yields and melting points may vary depending on the specific substitution pattern on the isatoic anhydride starting material and the purity of the final product.
Spectroscopic Data
-
¹H NMR: Expect signals for the aromatic protons of the indazole ring, the ethyl group (a quartet and a triplet), and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.
-
FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching, C=O stretching (ester and amide), and aromatic C-H stretching.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction, impure reagents, incorrect stoichiometry | Check reaction progress by TLC, use pure and dry reagents and solvents, re-verify calculations for equivalents of reagents. |
| Formation of multiple side products | Side reactions due to temperature or base | Optimize reaction temperature, consider using a milder base. |
| Difficulty in purification | Impurities with similar polarity to the product | Try a different solvent system for recrystallization or a different eluent system for column chromatography. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives. The indazole scaffold is a valuable building block in medicinal chemistry, and this protocol offers a gateway to a wide range of potentially bioactive molecules.[1][2][3] The detailed mechanistic insights and step-by-step instructions are designed to enable researchers to successfully synthesize these important compounds.
References
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health.
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[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed.
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Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health.
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health.
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[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed.
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Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
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(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
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The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, Perkin Transactions 1.
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Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Google Patents.
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Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. Google Patents.
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Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL.
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Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. National Institutes of Health.
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Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed.
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Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem.
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Isatoic Anhydride | C8H5NO3 | CID 8359. PubChem.
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Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. MDPI.
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Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. National Institutes of Health.
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ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem.
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Reactions of 9-alkyl-3-aminocarbazoles with ethyl-3-oxo-butanoate and identification of the products obtained. PubMed.
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Application Notes and Protocols: The Strategic Use of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Indazole Scaffold and the Utility of a Versatile Building Block
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Many successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this privileged scaffold.[4]
A key challenge in the synthesis of complex indazole-based molecules is the regioselective functionalization of the two nitrogen atoms (N1 and N2).[5][6] Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, also known as 1-carbethoxy-3-indazolone, is a strategically designed intermediate that addresses this challenge. By protecting the N1 position with an ethoxycarbonyl group and featuring a reactive keto-enol system at the C3 position, this molecule offers a unique platform for building diverse and potent bioactive compounds.
This guide provides a comprehensive overview of the synthesis, reactivity, and application of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, complete with detailed protocols for its preparation and subsequent transformations.
Synthesis of the Core Reagent: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
The most direct route to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves the N-acylation of the parent heterocycle, 1,2-dihydro-3H-indazol-3-one (also known as indazolone). The synthesis of indazolone itself can be achieved through various methods, with a common approach being the cyclization of o-hydrazinobenzoic acid.[7]
The following protocol details the N-acylation step, which is analogous to the preparation of similar N-acylated heterocyclic compounds.[8]
Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
This protocol describes the reaction of 1,2-dihydro-3H-indazol-3-one with ethyl chloroformate to yield the title compound.
Materials:
-
1,2-dihydro-3H-indazol-3-one
-
Ethyl chloroformate (Ethyl chlorocarbonate)
-
Anhydrous Toluene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a stirred solution of 1,2-dihydro-3H-indazol-3-one (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate as a solid.
Visualization of the Synthetic Pathway:
Caption: Synthesis of the title compound from indazolone.
Physicochemical Properties and Safety Information
While specific experimental data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not widely published, the properties and safety precautions can be inferred from structurally related compounds like 1H-indazole-3-carboxylic acid.[2]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, moderately soluble in EtOAc, CH₂Cl₂ |
| Storage | Store in a cool, dry place away from light and moisture |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Incompatible with strong oxidizing agents.[1]
-
Refer to the Safety Data Sheet (SDS) of structurally similar compounds for detailed toxicological information.[1][2]
Key Synthetic Applications and Protocols
The presence of the N1-carbethoxy group and the C3-oxo functionality makes this molecule a versatile intermediate. The N1 position is protected, thus directing further reactions to other sites.
N2-Alkylation for the Synthesis of N1,N2-Disubstituted Indazolones
With the N1 position blocked, alkylation reactions will selectively occur at the N2 position. This is a crucial step in the synthesis of many bioactive molecules where substitution at both nitrogen atoms is required. The choice of base and solvent can be critical for achieving high yields.[5][9]
This protocol provides a general method for the N-alkylation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate using a base and an alkyl halide.
Materials:
-
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Using NaH in THF: To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the N2-position, leading to the indazolide anion.[5] Cesium carbonate is a milder base that can also be effective, particularly for sensitive substrates.[3]
-
Solvent: THF and DMF are suitable polar aprotic solvents that can dissolve the starting materials and the intermediate anion.[9]
Visualization of the N2-Alkylation Workflow:
Caption: Workflow for the regioselective N2-alkylation.
O-Alkylation and Access to 3-Alkoxyindazoles
The 3-oxo group exists in tautomeric equilibrium with its enol form, 3-hydroxy-1H-indazole. The N1-carbethoxy group influences this equilibrium. O-alkylation of the enolate form provides access to 3-alkoxy-1H-indazole derivatives, which are also valuable precursors for bioactive molecules.
Hydrolysis and Decarboxylation
The ethoxycarbonyl group at N1 can be removed under basic or acidic hydrolysis conditions. This deprotection step is useful when functionalization at the N1 position is desired at a later stage of the synthesis. Subsequent decarboxylation can also occur under certain conditions.
Conclusion
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active indazole derivatives. Its unique structure allows for regioselective functionalization at the N2 position and provides a handle for further modifications at the C3 position. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this key intermediate in the creation of novel therapeutics.
References
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Acros Organics. (n.d.). Safety Data Sheet: 1H-Indazole-3-carboxylic acid. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. Retrieved from [Link]
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Lee, K., & Kim, D. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 4(7), 11933–11941. Retrieved from [Link]
-
Li, J., et al. (2012). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. Retrieved from [Link]
-
Dal Piaz, V., et al. (1982). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 37(10), 655-65. Retrieved from [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron Letters, 79, 153239. Retrieved from [Link]
-
Various Authors. (n.d.). Representative examples of indazolones bioactive molecular in medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. Retrieved from [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26877. Retrieved from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1225-1257. Retrieved from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Zenchoff, G. S., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(5), 4057-4066. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Letters, 20(15), 4736-4739. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 12, 2496-2540. Retrieved from [Link]
-
Gadaginamath, G. S., et al. (1995). Note Synthesis and antimicrobial activity of some new l-cyclohexyl-3-carbethoxy-2-methyl-S. Indian Journal of Chemistry - Section B, 34B(2), 158-161. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Castagnani, R., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 240-248. Retrieved from [Link]
-
Vaitkeviciene, E., et al. (2018). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules, 23(10), 2543. Retrieved from [Link]
-
DiRocco, D. A., et al. (2020). Carboxylate catalysis: a mild catalytic O-silylative aldol reaction of aldehydes and ethyl diazoacetate. ChemRxiv. Retrieved from [Link]
-
Dal Piaz, V., et al. (1982). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 37(10), 655-65. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Ciaffoni, L., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(6), 941-949. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Introduction: The Significance of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a multitude of biologically active molecules, including those with anti-tumor and anti-inflammatory properties. The 3-oxo-indazole core, in particular, serves as a crucial intermediate for the synthesis of a diverse range of more complex pharmaceutical agents. The purity of this key building block is paramount, as the presence of impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
This comprehensive guide provides a detailed, field-proven protocol for the purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible.
Core Principles of Purification
The purification strategy for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is predicated on a two-stage approach designed to remove a spectrum of potential impurities arising from its synthesis. These impurities may include unreacted starting materials, reagents, and side-products from competing reaction pathways.
-
Column Chromatography: This technique serves as the primary purification step to separate the target compound from impurities with significantly different polarities. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.
-
Recrystallization: This is a final polishing step that leverages differences in solubility between the target compound and any remaining trace impurities in a chosen solvent system at varying temperatures. A successful recrystallization will yield a highly crystalline and pure final product.
Experimental Protocols
Part 1: Purification by Column Chromatography
This protocol is designed for the initial purification of the crude product. The choice of a hexane/ethyl acetate solvent system is based on its efficacy in separating moderately polar compounds on a silica gel stationary phase.
Materials and Reagents:
-
Crude Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Fraction collector or collection tubes
-
Rotary evaporator
Step-by-Step Protocol:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of 7:3 hexane:ethyl acetate.
-
Visualize the spots under UV light (254 nm). The target compound is expected to be a major, UV-active spot. Note the Rf value and the presence of any impurities. This will guide the collection of fractions during column chromatography.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top of the stationary phase to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase to elute the target compound. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) and monitor the elution process by TLC.
-
Table 1: Suggested Gradient Elution for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 95 | 5 | Elution of non-polar impurities. |
| 2 | 80 | 20 | Elution of the target compound. |
| 3 | 60 | 40 | Elution of more polar impurities. |
| 4 | 0 | 100 | Column flush. |
-
Isolation of Purified Product:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified, albeit likely amorphous, product.
-
Diagram 1: Workflow for Column Chromatography Purification
Analytical methods for the characterization of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
An in-depth guide to the analytical characterization of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key pharmaceutical intermediate.
Introduction: The Critical Role of Characterization
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] The purity, stability, and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its characterization are paramount in drug development and manufacturing.[3][4][5] This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.[][7]
Rationale for Method Selection
A reversed-phase HPLC method is proposed due to the moderate polarity of the target molecule. A C18 column is a versatile and robust choice for this application. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid modifier, is selected to ensure good peak shape and resolution. The UV detector is set at a wavelength determined by the compound's UV absorbance maximum to achieve optimal sensitivity.
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
-
Dissolve in and dilute to 10.0 mL with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate as the percentage of the main peak area relative to the total peak area.
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[8] It also provides valuable structural information through mass fragmentation patterns.[9]
Rationale for Method Selection
GC-MS is particularly useful for detecting residual solvents from the synthesis process. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities. The electron ionization (EI) mode will generate a reproducible fragmentation pattern that can be compared to library spectra for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
-
Caption: Workflow for GC-MS impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.[10] Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Rationale for Method Selection
¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they allow for a complete assignment of the chemical structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign the structure.
-
Assign all carbon signals in the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[11][12]
Rationale for Method Selection
The FT-IR spectrum will provide characteristic absorption bands for the carbonyl groups (ester and amide), the N-H bond, and the aromatic ring system, confirming the key structural features of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.[13][14]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
FT-IR Spectrometer Parameters:
| Parameter | Condition |
| Technique | KBr Pellet or ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
UV-Vis Spectrophotometry: Electronic Transitions and Quantification
UV-Vis spectrophotometry is a simple and rapid technique for confirming the presence of the chromophoric indazole ring system and for quantitative analysis.[15]
Rationale for Method Selection
The conjugated system of the indazole ring gives rise to characteristic electronic transitions in the UV-Vis region. This can be used for qualitative identification and, with a calibration curve, for quantitative determination of the compound's concentration.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the wavelength of maximum absorbance (λ_max).
-
-
Spectrophotometer Parameters:
| Parameter | Condition |
| Solvent | Ethanol |
| Scan Range | 200 - 400 nm |
| Slit Width | 1.0 nm |
-
Data Analysis:
-
Determine the λ_max from the absorbance spectrum.
-
For quantification, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λ_max.
-
Determine the concentration of the sample solution by interpolating its absorbance from the calibration curve.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the complete characterization of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. A combination of these techniques is essential to ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
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ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]
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ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. Retrieved from [Link]
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Polish Pharmaceutical Society. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
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A Professional Manufacturer of APIs and Intermediates. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]
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European Pharmaceutical Review. (2008). Pharmaceutical analysis in quality control. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved from [Link]
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Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Retrieved from [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
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MDPI. (n.d.). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Retrieved from [Link]
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Nikolaychuk, O. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Retrieved from [Link]
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Topic: Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: A Guide to Synthesis and Reaction Mechanisms
An Application Guide for Drug Development Professionals
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] This guide focuses on Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a versatile derivative whose N1-ethoxycarbonyl group serves as both a protecting group and a modulator of reactivity. We provide an in-depth exploration of its synthesis, key reaction mechanisms at the N2 and C3 positions, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel, high-value indazolone-based compounds.
Strategic Overview: The Role of the N1-Ethoxycarbonyl Group
The introduction of an ethoxycarbonyl group at the N1 position of the indazol-3-one core is a strategic choice that imparts several advantages. Firstly, it blocks the N1 position, simplifying subsequent functionalization reactions by directing them regioselectively to the N2 position. Secondly, it enhances the solubility of the indazolone core in common organic solvents, facilitating handling and purification. Finally, this group can be readily removed under standard conditions, providing access to N1-unsubstituted indazolones in the final steps of a synthetic sequence. Understanding its influence is key to exploiting the full potential of this building block.
Synthesis Pathway: From Indazolone to the Target Intermediate
The preparation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is typically achieved in a two-step sequence starting from the synthesis of the parent 1H-indazol-3(2H)-one, followed by a selective N-acylation.
Synthesis of the 1H-Indazol-3(2H)-one Core
The foundational indazolone scaffold can be synthesized via several established routes, most commonly through the cyclization of ortho-substituted benzene precursors like 2-aminobenzoic acids or their derivatives.[2][3] A prevalent method involves the diazotization of o-toluidine followed by intramolecular cyclization.[4]
N1-Acylation with Ethyl Chloroformate
With the indazolone core in hand, the target compound is synthesized through a direct acylation reaction at the N1 position. The choice of base and solvent is critical for achieving high yield and purity. This reaction is analogous to the N-acylation of similar heterocyclic systems.[5]
Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
Setup: To a stirred suspension of 1H-indazol-3(2H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (10 mL/mmol), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: Upon completion, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting product can be further purified by recrystallization from an ethanol/water mixture to yield the title compound as a white solid.
Diagram 1: Synthesis Pathway
Caption: Synthesis of the target compound via N1-acylation.
Core Reaction Mechanisms and Protocols
With the N1 position blocked, the primary sites for further functionalization are the N2 nitrogen and the C3 carbonyl carbon.
Regioselective N2-Alkylation and N2-Arylation
The indazolone anion, formed upon deprotonation, is a soft nucleophile. With the more sterically accessible and electronically favorable N1 position occupied, alkylating and arylating agents react exclusively at N2. This removes the regioselectivity challenges often encountered with unsubstituted indazoles.[6][7][8]
Mechanism Insight: N2-Alkylation The reaction proceeds via a standard SN2 mechanism. A suitable base (e.g., Cs₂CO₃, K₂CO₃) deprotonates the N2-H, generating the indazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or tosylate to form the N2-C bond. The choice of a polar aprotic solvent like DMF or THF facilitates this process by solvating the cation without interfering with the nucleophile.[9][10]
Protocol 2: General Procedure for N2-Alkylation
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq) to anhydrous DMF (8 mL/mmol).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, iodomethane) (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature (or heat to 50-60 °C for less reactive halides) for 2-12 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Diagram 2: N2-Alkylation Mechanism
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Protocol & Application Notes for the Handling and Storage of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. The protocols outlined are synthesized from safety data for structurally analogous compounds and established best practices in chemical research. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may utilize this compound as a key intermediate or building block.
Compound Profile and Physicochemical Properties
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic organic compound. Its indazole core makes it a valuable precursor in the synthesis of various biologically active molecules.[1][2][3] The presence of the ester and keto functionalities allows for diverse chemical modifications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following data has been compiled from its chemical structure and information on closely related analogues.
| Property | Data | Source / Note |
| IUPAC Name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | - |
| Synonyms | 1-(ethoxycarbonyl)-2H-indazolin-3-one, 3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester | [4] |
| CAS Number | Not explicitly available in search results. | - |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |
| Molecular Weight | 206.20 g/mol | Calculated |
| Appearance | Assumed to be a solid (e.g., crystalline powder), potentially light yellow in color, based on analogues. | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and amines. | [5] |
Hazard Identification and Safety Precautions
The hazard profile is extrapolated from indazole derivatives and related chemical structures.[6][7][8] Researchers must handle this compound with the assumption that it presents the following risks until proven otherwise.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |
GHS Pictograms:
Signal Word: Warning
Core Safety Mandates:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9] Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[6][10]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[5]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.[5]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory area.[11]
Experimental Protocols: Safe Handling and Use
The causality behind these steps is to minimize exposure through inhalation, dermal contact, and ingestion.
Protocol 3.1: Weighing and Preparing Solutions
-
Preparation: Before retrieving the compound from storage, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary glassware, spatulas, and solvents.
-
Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise compound integrity.
-
Aliquot Transfer: Within the fume hood, carefully open the container. Use a clean spatula to weigh the desired amount of the solid into a tared container. Avoid creating airborne dust.[8][10]
-
Solution Preparation: Add the solvent to the solid slowly. If dissolution is exothermic, prepare the solution in a cold water bath. Cap the container immediately after the addition of solvent.
-
Cleanup: Clean the spatula and weighing vessel immediately. Wipe down the balance and fume hood surface with an appropriate solvent. Dispose of contaminated wipes as chemical waste.
Caption: General workflow for handling the solid compound.
Storage Protocols
Improper storage can lead to degradation of the compound or the creation of hazardous situations. The primary goals are to ensure chemical stability and prevent accidental release or reaction.
Protocol 4.1: Short-Term and Long-Term Storage
-
Container Integrity: Always store the compound in its original, tightly sealed container.[6][9] If repackaging is necessary, use a clearly labeled, airtight container made of an inert material.
-
Temperature: For maximum stability, store in a refrigerated and controlled environment, ideally between 0-8°C.[1] This minimizes the rate of potential decomposition reactions.
-
Atmosphere: Store in a dry, well-ventilated area.[9][12] For long-term storage, consider placing the container inside a desiccator with a drying agent to protect from moisture.
-
Incompatibilities: Segregate the compound from strong oxidizing agents, strong bases, and amines.[5] Storing it with incompatible materials could lead to vigorous, exothermic reactions.
-
Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[6][9]
Caption: Decision logic for proper compound storage.
Spill and Waste Disposal Procedures
Protocol 5.1: Emergency Response to Spills
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if dust is airborne.
-
Control: If safe to do so, prevent the spread of the spill. Close the fume hood sash.
-
Cleanup (Solid Spill): Wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation.[10] Place the material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Protocol 5.2: Waste Disposal
-
Dispose of the compound and any contaminated materials in a designated hazardous waste container.[6][9]
-
Do not dispose of this chemical down the drain or in general trash.[10]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Toxicology and First Aid
The following information is based on the potential hazards of this class of compounds. Seek immediate medical attention after any exposure.
| Exposure Route | Symptoms | First Aid Protocol |
| Inhalation | Coughing, shortness of breath, irritation of the respiratory tract. | Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[6][8] |
| Skin Contact | Redness, pain, irritation. | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation persists.[6][7] |
| Eye Contact | Serious irritation, redness, pain, watering. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice.[6][7] |
| Ingestion | May cause gastrointestinal irritation. | Do NOT induce vomiting. Rinse mouth with water. Get medical attention if you feel unwell.[6][10] |
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910629, ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
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Maybridge. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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Jones, B. G., et al. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(12), 20491–20500. Retrieved from [Link]
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Porretta, G. C., et al. (1987). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 42(1), 39-51. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. As a member of the indazole class of heterocyclic compounds, this reagent is valuable in medicinal chemistry and drug development for the synthesis of bioactive molecules.[1][2] While specific toxicological data for this exact compound is limited, a thorough risk assessment based on structurally analogous indazole derivatives indicates that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][4] These protocols are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring minimal exposure and mitigating risks during its use.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. Due to the novelty of certain research chemicals, a complete toxicological profile for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully established. Therefore, a conservative approach is mandated, inferring hazards from well-characterized structural analogues, such as 1H-Indazole-3-carboxylic acid and other indazole esters.[5][6]
Physicochemical Properties
A summary of the basic chemical and physical properties is essential for understanding its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Inferred |
| Molecular Weight | 206.20 g/mol | [7] |
| Appearance | Likely a solid (e.g., off-white to yellow powder) | Inferred from Analogues[1] |
| Synonyms | 1-(ethoxycarbonyl)-2H-indazolin-3-one, 3-Oxo-2,3-dihydro-indazole-1-carboxylic acid ethyl ester | [8] |
Anticipated Toxicological Profile
Based on Safety Data Sheets (SDS) for closely related indazole compounds, the primary health hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation. Prolonged contact should be avoided.[4]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if direct contact occurs.[3][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[3]
Furthermore, many indazole derivatives are designed to be biologically active, which warrants careful handling to avoid unintended physiological effects.[9][10][11]
GHS Classification (Anticipated)
The following Globally Harmonized System (GHS) classification should be adopted until specific data becomes available.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Warning | H315: Causes skin irritation.[3] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[3] |
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow ensures all safety aspects are considered.
Caption: Risk assessment workflow for handling novel research chemicals.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. A combination of both is essential for safely handling this compound.
Engineering Controls
The primary function of engineering controls is to isolate the researcher from the hazardous substance.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is the most critical control to prevent the inhalation of airborne particles.[3]
-
Safety Showers & Eyewash Stations: Ensure that a calibrated and unobstructed safety shower and eyewash station are readily accessible within the laboratory, as mandated by safety regulations.[5][6]
Personal Protective Equipment (PPE)
PPE provides a final barrier of protection and must be worn at all times when handling the compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust, preventing serious eye irritation. Standard safety glasses are insufficient.[3][5] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Prevents direct skin contact and irritation. Check for visible signs of degradation and change gloves frequently or immediately after contamination.[4] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[3] |
PPE Selection Logic
The selection of appropriate PPE is directly correlated to the potential routes of exposure identified in the risk assessment.
Caption: Logic for selecting controls and PPE based on exposure routes.
Section 3: Protocols for Safe Handling, Storage, and Spills
Adherence to standardized protocols is essential for ensuring reproducible and safe experimental outcomes.
Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles) before entering the designated work area.
-
Work Area: Perform all manipulations within a certified chemical fume hood to contain any dust.
-
Decontamination: Wipe down the balance and spatula with 70% ethanol before use.
-
Weighing: Place a clean weighing vessel on the balance and tare it. Carefully use a spatula to transfer the desired amount of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate into the vessel. Avoid creating dust.
-
Closure: Promptly and securely close the main container of the chemical.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Cleanup: After transfer, decontaminate the spatula and work surface with an appropriate solvent or cleaning agent. Dispose of any contaminated wipes in the solid chemical waste container.
-
Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[3]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[6][12]
Protocol: Small Spill Management
-
Alert & Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Containment: If the spill is a solid, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do NOT use water to clean up the dry powder.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material and spilled powder into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous chemical waste according to institutional guidelines.
Section 4: Emergency Procedures
In the event of an exposure or other emergency, immediate and correct action is critical.
First-Aid Measures
The following first-aid measures are based on guidelines for structurally similar, irritating compounds.[3][5]
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical advice.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][12]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[12]
Section 5: Waste Disposal
All waste containing Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
-
Abid, M., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. Available at: [Link]
-
Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. PubMed. Available at: [Link]
- Fisher Scientific. (2025). Safety Data Sheet: Indazole.
- Fisher Scientific. (2023). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
- TCI Chemicals. (2018). Safety Data Sheet: Indazole-3-carboxylic Acid.
- Arshad, S., et al. (2025). Indazoles Chemistry and Biological Activities. Researcher.Life.
-
Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]
-
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Institutes of Health. Retrieved from [Link]
- CymitQuimica. (n.d.). Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
- ChemicalBook. (2025). 1H-Indazole-3-carboxylicacid,7-nitro-(9CI) - Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.
-
PubChem. (n.d.). 1-ethyl-3-oxo-2H-indazole-5-carboxylic acid. National Institutes of Health. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethyl 1H-imidazole-1-carboxylate.
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Qin, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]
- Der Pharma Chemica. (n.d.).
-
National Institutes of Health. (n.d.). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
PubMed. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothia-zole-2-carboxyl-ate. Available at: [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Troubleshooting & Optimization
Troubleshooting common issues in Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate reactions
Welcome to the technical support center for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and application of this versatile heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you navigate potential issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and what are their primary challenges?
The synthesis of indazole derivatives, including Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, can be approached through several pathways.[1][2][3] A prevalent method involves the cyclization of appropriately substituted phenylhydrazine precursors.[1] Another common route is the nitrosation of indoles.[4]
Primary Challenges:
-
Regioisomer Formation: A significant challenge in indazole synthesis is controlling the formation of N-1 versus N-2 isomers.[5] The reaction conditions, including the base, solvent, and temperature, can influence the isomeric ratio. Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers can be kinetically favored.[5]
-
Side Reactions: Undesired side reactions, such as the formation of hydrazones and dimers, can occur, particularly at elevated temperatures.[1]
-
Purification: Separating the desired product from starting materials, regioisomers, and byproducts can be challenging and often requires careful chromatographic purification.[6]
Q2: My reaction to synthesize Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has a low yield. What are the likely causes?
Low yields can stem from several factors throughout the experimental process. A systematic troubleshooting approach is crucial.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or inefficient mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring, especially for heterogeneous mixtures. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts. | Carefully verify the stoichiometry of your reactants. A slight excess of one reagent may be beneficial, which can be determined through small-scale optimization experiments. |
| Degradation of Starting Materials or Product | The starting materials or the final product might be sensitive to air, moisture, light, or temperature, leading to degradation. | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive. Avoid excessive heat. |
| Poor Quality of Reagents or Solvents | Impurities in reagents or solvents can interfere with the reaction, leading to side products or inhibition of the desired transformation. | Use reagents and solvents of appropriate purity for your synthesis. Purify solvents if necessary (e.g., distillation). |
| Side Reactions | Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include hydrolysis of the ester or decarboxylation.[7] | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. For instance, using a non-aqueous workup can prevent hydrolysis. |
Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and byproducts?
A complex TLC profile indicates the presence of multiple compounds. Identifying these is key to optimizing your reaction and purification strategy.
Identification Workflow:
Caption: Workflow for identifying products from a complex reaction mixture.
Step-by-Step Protocol:
-
Analyze the TLC Plate: Use a UV lamp to visualize spots. Staining with reagents like potassium permanganate or iodine can reveal non-UV active compounds. Compare the post-reaction TLC with the TLC of your starting materials.
-
Isolate the Spots: If the spots are well-separated, you can perform preparative TLC or column chromatography to isolate each compound.
-
Characterize the Isolated Compounds: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the structures of the isolated compounds.
-
Compare with Expected Data: Compare the analytical data of your main isolated compound with literature values or predicted spectra for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
-
Identify Byproducts: Characterization of the other isolated spots will help you understand the side reactions occurring. Common byproducts could include the corresponding carboxylic acid (from ester hydrolysis) or the decarboxylated indazole.[7]
Q4: The purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate by column chromatography is proving difficult. What can I do?
Purification can be challenging due to the polarity of the indazole ring system.
Troubleshooting Purification:
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | The polarity of the eluent system may not be optimal for separating the product from impurities. | Perform a systematic screen of different solvent systems for TLC to find an eluent that provides good separation (a difference in Rf values of at least 0.2). Common solvent systems include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol. |
| Product Streaking on the Column | The compound may be too polar for the chosen stationary phase (e.g., silica gel), or it might be interacting strongly with acidic sites on the silica. | Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape. |
| Product Crashing Out on the Column | The product may have low solubility in the eluent, causing it to precipitate on the column. | Choose an eluent system in which your product is more soluble. You may need to use a more polar solvent system. |
| Decomposition on Silica Gel | Some compounds are unstable on acidic silica gel. | Use deactivated silica gel (by adding a small percentage of water) or switch to a neutral stationary phase like alumina. |
Q5: My final product, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, appears to be unstable upon storage. What are the best storage conditions?
The stability of heterocyclic compounds can be influenced by environmental factors.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, typically between 0-8°C, to minimize thermal degradation.[8]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark place.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis of the ethyl ester group.[9][10]
Troubleshooting Common Side Reactions
Hydrolysis to Carboxylic Acid
The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water.
Mechanism & Prevention:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere.
-
During workup, use a non-aqueous procedure if possible. If an aqueous wash is necessary, use cold, neutral water and work quickly. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Decarboxylation
Indazole-3-carboxylic acids and their esters can undergo decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts.[7]
Mechanism & Prevention:
Caption: Potential decarboxylation pathway.
-
Prevention:
-
Avoid excessive heating during the reaction and purification steps.
-
If high temperatures are necessary for the reaction, carefully monitor the reaction time to minimize byproduct formation.
-
Purify the product using methods that do not require high temperatures, such as crystallization at room temperature or column chromatography.
-
References
- Australian Journal of Chemistry. (1973). Studies in the indazole series.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
- PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids].
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Google Patents. (n.d.).
- Der Pharma Chemica. (2012).
- National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ResearchGate. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- National Institutes of Health. (2024).
- ResearchGate. (2012). (PDF)
- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. (n.d.).
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Deriv
- PubChem. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Chem-Impex. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- PubMed. (n.d.).
- CymitQuimica. (n.d.).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. connectsci.au [connectsci.au]
- 8. chemimpex.com [chemimpex.com]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The indazole scaffold is a privileged structure in medicinal chemistry, making efficient and scalable synthetic routes to its derivatives highly valuable.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Synthetic Pathway Overview
The most common and reliable route to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves a two-step sequence starting from 2-nitroaniline. The process includes an initial N-acylation followed by a reductive cyclization.
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Step 1: N-Acylation. 2-nitroaniline is reacted with ethyl chlorooxoacetate (ethyl oxalyl chloride) to form the key intermediate, Ethyl 2-(2-nitroanilino)-2-oxoacetate.
-
Step 2: Reductive Cyclization. The nitro group of the intermediate is selectively reduced to an amine, which undergoes spontaneous intramolecular cyclization to form the desired indazole ring system.
This pathway is advantageous due to the commercial availability of the starting materials and the generally robust nature of the reactions. However, optimizing the yield and minimizing side products requires careful control of reaction parameters.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis.
Step 1: N-Acylation of 2-Nitroaniline
Q1: The yield of the N-acylation step is low, and I'm recovering a lot of starting material (2-nitroaniline). What's going wrong?
A1: This is a common issue often related to three factors:
-
Insufficient Base: The reaction generates HCl, which must be neutralized. If the base (e.g., pyridine, triethylamine) is insufficient or of poor quality, the reaction mixture will become acidic, protonating the 2-nitroaniline and rendering it non-nucleophilic.
-
Solution: Ensure you are using at least one equivalent of a dry, tertiary amine base. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Reaction Temperature: This acylation is typically exothermic. Adding the ethyl chlorooxoacetate too quickly or without adequate cooling (an ice bath is recommended) can lead to side reactions and degradation of the acyl chloride.
-
Solution: Maintain the reaction temperature between 0-5 °C during the addition of ethyl chlorooxoacetate. Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
Moisture Contamination: Ethyl chlorooxoacetate is highly sensitive to moisture and will rapidly hydrolyze to oxalic acid and ethanol, which will not react with the aniline.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: My reaction produces a significant amount of a dark, tarry byproduct instead of the desired yellow solid.
A2: Tar formation is indicative of side reactions, likely caused by excessive heat or the presence of impurities. The primary cause is often the di-acylation of the aniline nitrogen or other polymerization pathways.
-
Causality: The electron-withdrawing nitro group deactivates the aniline, but at elevated temperatures, the reactivity of ethyl chlorooxoacetate can lead to uncontrolled reactions.
-
Solution: Strictly adhere to the temperature control measures mentioned in A1. Ensure the purity of your 2-nitroaniline; older reagents can contain oxidative impurities that promote side reactions. Purification of the starting material by recrystallization may be necessary.
Step 2: Reductive Cyclization
Q3: My reductive cyclization using catalytic hydrogenation (e.g., Pd/C and H₂) is slow, incomplete, or fails entirely.
A3: Catalytic hydrogenation is a powerful but sensitive technique. Failure is often due to catalyst deactivation or suboptimal conditions.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by various substances. Sulfur compounds, halides (if residual from the previous step), and strongly coordinating species can act as poisons.
-
Solution: Ensure the intermediate, Ethyl 2-(2-nitroanilino)-2-oxoacetate, is thoroughly purified to remove any residual base (like pyridine) or salts from the workup. Washing the intermediate with dilute acid and then water before use can be effective.
-
-
Insufficient Hydrogen Pressure/Agitation: For the reaction to proceed, the gaseous hydrogen, the dissolved substrate, and the solid catalyst must all interact.
-
Solution: Ensure a proper seal on your hydrogenation apparatus to maintain pressure (typically 40-50 psi). Vigorous stirring or shaking is essential to maximize the surface area contact between the three phases.
-
-
Catalyst Quality/Loading: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Use a fresh, high-quality catalyst. If the reaction is slow, consider increasing the catalyst loading from the typical 5-10 mol% to 15 mol%.
-
Q4: I'm using a chemical reductant (e.g., SnCl₂, Fe/AcOH) and getting a low yield of the indazole product.
A4: While avoiding the complexities of hydrogenation, chemical reductants have their own challenges. The key is controlling the reaction to favor the four-electron reduction to the hydroxylamine intermediate, which then cyclizes, or the full six-electron reduction to the aniline followed by cyclization.[3]
-
Incorrect Stoichiometry: Using too little reductant will result in incomplete conversion. Using a large excess can sometimes lead to over-reduction of the product's carbonyl group.
-
Solution: Use the stoichiometrically required amount of the reductant. For iron in acetic acid, a significant excess of iron powder is often used to drive the reaction to completion.
-
-
pH Control: The cyclization step can be pH-dependent. In highly acidic conditions, the newly formed amino group is protonated, which can slow down or inhibit the intramolecular nucleophilic attack on the ester.
-
Solution: When using methods like Fe/AcOH, the conditions are inherently acidic. The reaction is typically heated to promote cyclization. After the reduction is complete (monitored by TLC), a basic workup is required to neutralize the acid and isolate the product.
-
-
Side Product Formation: A common side product is the uncyclized intermediate, Ethyl 2-(2-aminoanilino)-2-oxoacetate. This occurs if the cyclization is slow or does not go to completion.
-
Solution: Ensure sufficient thermal energy (refluxing in ethanol or acetic acid is common) to drive the intramolecular cyclization after the nitro group has been reduced.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the reductive cyclization step?
A1: The most critical parameter is the purity of the intermediate , Ethyl 2-(2-nitroanilino)-2-oxoacetate. As discussed in the troubleshooting section, impurities can poison hydrogenation catalysts. For chemical reductions, impurities can lead to undesirable side reactions. A clean intermediate ensures that the reduction proceeds smoothly and favors the desired intramolecular cyclization.
Q2: Can I use a different reducing agent for the cyclization?
A2: Yes, several methods for reductive cyclization are reported in the literature, each with its own advantages.[4] The choice often depends on available equipment and safety considerations.
| Reductant | Typical Conditions | Pros | Cons |
| H₂/Pd-C | 40-50 psi H₂, Ethanol/Ethyl Acetate, RT | High yield, clean reaction, easy product isolation (filtration) | Requires specialized hydrogenation equipment, catalyst poisoning is a risk |
| Fe / Acetic Acid | Refluxing Acetic Acid or Ethanol | Inexpensive, robust, tolerant of some impurities | Requires large excess of iron, acidic workup, potential for metal contamination in product |
| SnCl₂·2H₂O | Refluxing Ethanol or Ethyl Acetate | Effective and common in lab scale | Generates tin-based waste, requires careful workup to remove metal salts |
| Sodium Dithionite | Aqueous/Biphasic system | Mild conditions | Can be less effective for some substrates, requires phase transfer catalyst at times |
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both steps.
-
Step 1 (N-Acylation): Use a mobile phase like 30% ethyl acetate in hexanes. You should see the spot for 2-nitroaniline (higher Rf) disappear and a new spot for the product (lower Rf) appear.
-
Step 2 (Reductive Cyclization): Use a similar mobile phase. The nitro-intermediate (starting material) will be UV active and may have a slight yellow color. The final indazole product will also be UV active but will have a different Rf value. The fully reduced but uncyclized amine intermediate may also be visible. The reaction is complete when the starting material spot is completely consumed.
Q4: What safety precautions should I take?
A4: Standard laboratory safety practices are essential. Specific hazards include:
-
Ethyl Chlorooxoacetate: Highly corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the apparatus is leak-proof and there are no ignition sources nearby. Use in a properly designated area.
-
Acids and Bases: Handle with care. Neutralize all waste before disposal.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-nitroanilino)-2-oxoacetate
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-nitroaniline (13.8 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Add dry pyridine (8.7 mL, 0.11 mol) to the stirred suspension.
-
Slowly add ethyl chlorooxoacetate (12.2 mL, 0.11 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the 2-nitroaniline is consumed.
-
Quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure Ethyl 2-(2-nitroanilino)-2-oxoacetate. (Expected yield: 85-95%).
Protocol 2: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (via Catalytic Hydrogenation)
-
In a hydrogenation vessel (e.g., Parr shaker bottle), combine Ethyl 2-(2-nitroanilino)-2-oxoacetate (11.9 g, 0.05 mol), ethyl acetate (150 mL), and 10% Palladium on Carbon (1.0 g, ~10 wt%).
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat three times).
-
Introduce hydrogen gas to a pressure of 50 psi.
-
Shake or stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel. (Expected yield: 80-90%).
Reaction Mechanism: Reductive Cyclization
Caption: Simplified mechanism showing reduction followed by cyclization.
References
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC, NIH.
-
Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate.
-
Optimization of reductive cyclization reaction conditions. ResearchGate.
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC, NIH.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
-
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
-
Optimization of the cyclization reaction conditions. ResearchGate.
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed.
-
Indazole synthesis. Organic Chemistry Portal.
-
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC, NIH.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
-
Indazole. Organic Syntheses Procedure.
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC, NIH.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central.
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
-
Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PubMed.
-
Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL.
-
Synthesis Technique of 2-Methyl-6-nitroaniline. 《含能材料》:火炸药.
-
Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate.
-
Synthesis Technique of 2-Methyl-6-nitroaniline. Semantic Scholar.
-
2-Nitroaniline synthesis. ChemicalBook.
-
Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. ResearchGate.
-
Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate.
-
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. NIH.
-
Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Ural Federal University.
-
Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. NIH.
-
Ethyl 3-oxo-2,3-dihydro-1,2-benzothia-zole-2-carboxyl-ate. PubMed.
-
Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side reactions in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot your synthesis, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Navigating the Synthetic Landscape
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a valuable building block in medicinal chemistry, typically proceeds via an intramolecular Dieckmann condensation of a suitably substituted phenylhydrazine derivative. This seemingly straightforward cyclization can be fraught with challenges, leading to low yields and difficult purifications. This guide will walk you through the most common issues and their solutions.
Core Reaction Pathway: A Mechanistic Overview
A common and effective route to the target molecule involves the base-mediated intramolecular cyclization of ethyl 2-(2-(ethoxycarbonyl)phenyl)hydrazine-1-carboxylate. This reaction is a classic example of a Dieckmann condensation[1][2].
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Dieckmann condensation is a frequent issue and can often be traced back to several key factors related to the reaction conditions and reagents.
-
Insufficient Base Strength or Stoichiometry: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[2][3] If the base is not strong enough or is used in insufficient amounts, the initial deprotonation will be slow or incomplete, leading to poor conversion.
-
Troubleshooting:
-
Choice of Base: Sodium ethoxide is a classic choice for this reaction. However, if you are experiencing issues, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases can more effectively deprotonate the starting material.
-
Base Stoichiometry: Ensure you are using at least one full equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the equilibrium towards the product.
-
Moisture Contamination: The bases used are highly sensitive to moisture. Ensure all your glassware is flame-dried, and your solvents are anhydrous. Any moisture will quench the base, reducing its effective concentration.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the starting material and the stability of the intermediate enolate.
-
Troubleshooting:
-
Anhydrous ethanol is commonly used with sodium ethoxide. For stronger bases like NaH or KOtBu, anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are preferred as they do not react with the base.[1] Ensure your starting material is soluble in the chosen solvent at the reaction temperature.
-
-
-
Reaction Temperature and Time: Dieckmann condensations can be sensitive to temperature.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, excessive heat can promote side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times are not always better and can lead to product degradation.
-
-
Q2: I've isolated my product, but the NMR spectrum shows a complex mixture of impurities that are difficult to separate by column chromatography. What are the likely side products?
A2: The formation of multiple byproducts is a clear indicator of competing side reactions. In the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, several side reactions are plausible:
-
Intermolecular Claisen Condensation and Dimerization: Instead of the desired intramolecular cyclization, two molecules of the starting material can react with each other, leading to linear dimers or larger polymeric materials.[1][4] This is more likely to occur at high concentrations.
-
Troubleshooting:
-
Employ high-dilution conditions. Slowly adding the starting material to a solution of the base can favor the intramolecular reaction over intermolecular reactions.
-
-
-
Hydrolysis of the Ester Groups: If there is any water present in the reaction mixture, the ester groups of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acids. The product, being a β-keto ester, is particularly susceptible to hydrolysis and subsequent decarboxylation upon acidic workup or purification.
-
Troubleshooting:
-
As mentioned before, strictly anhydrous conditions are crucial.
-
During the workup, use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids. Keep the temperature low during the workup and extraction.
-
-
-
Formation of Hydrazone Derivatives: In some synthetic routes for indazoles, the formation of stable hydrazone intermediates or byproducts can occur.[4]
-
Troubleshooting:
-
Careful control of the reaction stoichiometry and temperature can minimize the formation of these byproducts. Characterization by mass spectrometry can help identify these species.
-
-
-
Ring Opening of the Indazolone Core: The indazolone ring, especially under harsh conditions (strong acid or base, high temperatures), can be susceptible to ring-opening reactions.
-
Troubleshooting:
-
Maintain moderate reaction temperatures and use the mildest effective workup conditions.
-
-
Visualizing the Reaction and Potential Pitfalls
To better understand the desired reaction and potential side reactions, the following workflow and mechanistic diagrams are provided.
Caption: Synthetic workflow for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Caption: Simplified mechanism of the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q3: Can I use sodium hydroxide or potassium hydroxide as the base for this reaction?
A3: It is strongly advised not to use hydroxide bases for this reaction. Hydroxide ions will readily saponify (hydrolyze) the ester groups in your starting material and product, leading to the formation of carboxylate salts. This will not only consume your starting material but also complicate the purification process significantly.
Q4: My purified product seems to degrade over time, even when stored in the freezer. Is this expected?
A4: β-keto esters can be susceptible to degradation, especially if any acidic or basic impurities are present from the purification process. Traces of acid or base can catalyze hydrolysis or other decomposition pathways. Ensure your final product is purified to a high degree and stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. If the product is an oil, storing it as a solution in a dry, aprotic solvent might improve its stability.
Q5: What are the key spectroscopic features I should look for to confirm the structure of my product?
A5: The structure of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: You should expect to see signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and a singlet for the methylene protons of the indazolone ring. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Look for signals corresponding to the two carbonyl carbons (one for the ester and one for the ketone), the carbons of the ethyl group, and the aromatic carbons.
-
IR Spectroscopy: Key vibrational bands to look for include a strong C=O stretch for the ketone (around 1680-1720 cm⁻¹) and another for the ester carbonyl (around 1735-1750 cm⁻¹). You should also see C-H stretches for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₁H₁₂N₂O₃ = 220.23 g/mol ).
Q6: Are there alternative synthetic routes I could consider if the Dieckmann condensation is not working well for my specific substrate?
A6: Yes, several other strategies for the synthesis of the indazole core exist, which could be adapted. These include:
-
Synthesis from Anthranilic Acid Derivatives: Diazotization of an appropriate anthranilic acid derivative followed by reduction and cyclization is a classic method for forming the indazole ring.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Cross-coupling of a substituted o-halobenzaldehyde with a hydrazine derivative, followed by cyclization, can also be a viable route.[4]
-
Synthesis from o-Toluidine Derivatives: Nitrosation of an o-toluidine derivative can lead to an N-nitroso intermediate that cyclizes to form the indazole.[4]
Each of these methods comes with its own set of potential side reactions and optimization challenges. A thorough literature search for your specific target or closely related analogs is always recommended before embarking on a new synthetic route.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield | 40-70% | Highly dependent on reaction conditions and purity of starting materials. |
| Base | 1.1-1.2 equivalents | Strong, non-nucleophilic bases like NaH or KOtBu are recommended. |
| Temperature | Room Temp to 50 °C | Higher temperatures may promote side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC for optimal conversion. |
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
Dieckmann Reaction - Cambridge University Press. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and related indazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these critical intermediates with high purity. Indazole-containing compounds are pivotal scaffolds in medicinal chemistry, appearing in numerous drug candidates for oncology, virology, and inflammation.[1][2] However, their unique physicochemical properties, including polarity and the potential for isomerism, often present significant purification hurdles.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during the purification of indazole derivatives in a question-and-answer format, focusing on the underlying scientific principles for each recommended solution.
Question 1: My flash column chromatography results in poor separation and significant peak tailing. What is the cause and how can I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocyclic compounds like indazoles on standard silica gel.
-
Potential Causes & Scientific Rationale:
-
Acid-Base Interactions: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[3][4] The nitrogen atoms in the indazole ring are basic and can interact strongly with these acidic sites. This strong, non-specific binding leads to slow, uneven elution, resulting in broad, tailing peaks that reduce resolution.
-
Inappropriate Solvent Polarity: The polarity of the eluent is critical for achieving separation.[5] If the solvent is not polar enough, the compound will remain strongly adsorbed to the silica. If it's too polar, the compound will elute too quickly with the solvent front, co-eluting with impurities.[5]
-
-
Recommended Solutions:
-
Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common and highly effective choice is triethylamine (Et₃N) or ammonia in methanol, typically at a concentration of 0.5-2% (v/v).[3][6] This additive competes with your compound for the acidic sites, leading to sharper, more symmetrical peaks and improved separation.
-
Optimize Your Solvent System: The "Ethyl Acetate/Hexane" system is a standard for compounds of moderate polarity.[4][6] For more polar indazole derivatives, a "Methanol/Dichloromethane" system may be necessary.[4][6] Always develop your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[4]
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a different adsorbent. Neutral alumina can be effective for purifying basic compounds like amines and indazoles.[4] Alternatively, reversed-phase (C18) silica can be used, where the most polar compounds elute first.[4]
-
Question 2: I am struggling to separate the N-1 and N-2 substituted isomers of my indazole derivative. Column chromatography isn't working.
Answer: The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, which can be notoriously difficult to separate by chromatography due to their similar polarities.[7] The N-1 isomer is generally the thermodynamically more stable product.[7]
-
Potential Causes & Scientific Rationale:
-
Similar Polarity: The primary difference between the isomers is the position of the substituent on the nitrogen atom. This often results in only a minor difference in their overall polarity and dipole moment, making chromatographic separation challenging.
-
-
Recommended Solutions:
-
Fractional Recrystallization: This is often the most effective method for separating indazole isomers on a preparative scale.[1] The key is to find a solvent or mixed-solvent system where the two isomers have a significant difference in solubility. One isomer will crystallize out of the solution upon cooling, while the other remains in the mother liquor.
-
Strategic Solvent Selection: A patent for separating substituted indazole isomers specifically highlights the use of mixed solvents, such as acetone/water or acetonitrile/water, to achieve high purity separation (>99%).[1] The process involves dissolving the mixture in the hot solvent system and allowing it to cool slowly, which selectively crystallizes one isomer.
-
Salt Formation: If the derivative contains a basic handle, forming a salt with an appropriate acid (e.g., HCl, mandelic acid, benzenesulfonic acid) can sometimes create diastereomeric salts with different crystalline properties, facilitating separation by crystallization.[8]
-
Question 3: My compound appears to be degrading during purification, especially on a silica column. How can I prevent this?
Answer: Degradation during purification suggests compound instability under the chosen conditions. For Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, the ester functional group is a potential point of instability.
-
Potential Causes & Scientific Rationale:
-
Hydrolysis: The acidic nature of silica gel, especially in the presence of protic solvents like methanol, can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This introduces a new, highly polar impurity that can be difficult to remove.
-
Prolonged Exposure: Long purification times, whether on a column or in heated solutions during recrystallization, increase the risk of degradation.
-
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing 1-2% triethylamine to pre-neutralize the stationary phase.
-
Minimize Contact Time: Use flash column chromatography with applied pressure to speed up the separation, reducing the time your compound spends in contact with the adsorbent.[6]
-
Use Non-Protic Solvents: If possible, avoid alcohols like methanol in your eluent if you suspect ester hydrolysis. A gradient of ethyl acetate in hexanes or dichloromethane is often a safer choice.
-
Prioritize Recrystallization: If the crude product is solid and reasonably pure, recrystallization is a much milder technique that avoids contact with acidic adsorbents and should be the preferred method.[9]
-
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q: What are the best general-purpose analytical techniques to assess the purity of my final product?
-
A: A combination of techniques provides the most comprehensive assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantifying purity and detecting minor impurities.[10][11] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure and identifying any residual solvents or major impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.
-
-
Q: How do I choose the right solvent for recrystallization?
-
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) to find the best candidate.
-
-
Q: My compound is an oil and won't crystallize. What should I do?
-
A: If recrystallization is not an option, column chromatography is your primary alternative. Ensure you are using an optimized solvent system as described in the troubleshooting guide. If the oil is highly pure by NMR and LCMS, you may not need further purification. Sometimes, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Validated Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for purifying polar, nitrogen-containing indazole derivatives that exhibit peak tailing on standard silica.
-
Solvent System Selection:
-
On a TLC plate, test various solvent systems. A good starting point is 30% Ethyl Acetate in Hexane.[6]
-
Add one drop of triethylamine (Et₃N) to the TLC development chamber.
-
Adjust the solvent ratio until the desired compound has an Rf of ~0.25.
-
-
Column Packing:
-
For every 1 g of crude material, use approximately 30-50 g of silica gel (230-400 mesh).[12]
-
Prepare the eluent identified in step 1, ensuring it contains 0.5-1% (v/v) Et₃N.
-
Pack the column using the "slurry method": mix the silica gel with the eluent to form a homogenous slurry and pour it into the column. Allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Protocol 2: Fractional Recrystallization for Isomer Separation
This protocol is adapted from methods proven effective for separating N-1/N-2 indazole isomers.[1]
-
Solvent System Screening:
-
In separate test tubes, place a small amount (~20 mg) of the isomeric mixture.
-
Test mixed solvent systems like Acetone/Water, Acetonitrile/Water, or Ethanol/Water.
-
Add the primary solvent (e.g., Acetone) dropwise while heating until the solid dissolves. Then, add the anti-solvent (e.g., Water) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the tubes to cool slowly to room temperature and then in an ice bath. The system that provides a good yield of crystalline solid is your best candidate.
-
-
Preparative Recrystallization:
-
Place the crude isomeric mixture (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent needed to fully dissolve the solid.
-
Slowly add the anti-solvent dropwise to the hot solution until persistent turbidity is observed. Add a few more drops of the primary solvent to redissolve the precipitate.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the separation efficiency. A second recrystallization may be necessary to achieve >99% purity.
-
Data Summary Table
| Purification Technique | Pros | Cons | Best For |
| Flash Chromatography | Versatile for many impurity profiles; good for separating compounds with different polarities. | Can cause degradation of sensitive compounds; requires significant solvent; may not separate close-running isomers. | Crude mixtures with multiple impurities of varying polarity.[5][12] |
| Recrystallization | Cost-effective, scalable, and often yields very high purity material; gentle on the compound. | Requires a solid compound and a suitable solvent; yield can be low if the compound has some solubility in the cold solvent. | Removing minor impurities from a solid product; separating specific isomers.[1][9] |
| Preparative HPLC | Highest resolving power; excellent for separating very similar compounds like isomers or diastereomers. | Expensive, low throughput, requires specialized equipment, uses large volumes of high-purity solvents. | Final polishing step for high-value compounds or when all other methods fail. |
References
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017).
- What are the key steps in the purification of pharmaceutical intermedi
- Column chromatography. Department of Chemistry, University of California, Davis.
- WO2018097273A1 - Salts of indazole derivative and crystals thereof.
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.
- Column Chromatography.
- Column Chrom
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. (2024).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021).
- LC Purification Troubleshooting Guide.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 9. shyzchem.com [shyzchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. web.uvic.ca [web.uvic.ca]
Stability issues of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate under different conditions
Welcome to the technical support center for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and to offer troubleshooting advice for common experimental challenges. The information herein is based on fundamental chemical principles of the functional groups present in the molecule and established practices in stability testing.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I dissolved Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in an acidic aqueous solution (pH < 5) and noticed a new peak in my HPLC analysis after a few hours. What is happening?
Answer: You are likely observing acidic hydrolysis of the N-ethoxycarbonyl group. This functional group, an N-substituted carbamate within a lactam system, can be susceptible to cleavage under acidic conditions. The primary degradation product would be the indazolinone core (2,3-dihydro-1H-indazol-3-one) and potentially further degradation products of the indazole ring if the conditions are harsh (e.g., strong acid, elevated temperature).
-
Causality: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack. In an acidic medium, the carbonyl oxygen can be protonated, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water, leading to hydrolysis.
-
Recommended Action:
-
pH Control: If your experimental conditions allow, buffer your solution to a pH between 5 and 7.
-
Temperature: Perform your experiments at lower temperatures (e.g., 4-8°C) to slow down the rate of hydrolysis.
-
Time: Prepare your acidic solutions fresh and use them as quickly as possible.
-
Solvent Choice: If possible, use a non-aqueous solvent or a solvent system with a low water content.
-
Question 2: My sample of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, stored in a basic solution (e.g., containing amines or hydroxide), shows signs of degradation. What is the likely cause?
Answer: You are likely observing base-catalyzed hydrolysis. The ester moiety of the ethoxycarbonyl group and the amide-like bond of the N-ethoxycarbonyl group are both susceptible to cleavage under basic conditions. This can lead to the formation of the indazolinone anion and ethanol.
-
Causality: Under basic conditions, a hydroxide ion or another nucleophile can directly attack the electrophilic carbonyl carbon of the ethoxycarbonyl group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the N-C(O) bond.
-
Recommended Action:
-
Avoid Basic Conditions: If possible, avoid exposing the compound to basic conditions for extended periods.
-
Use Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Low Temperature: As with acidic conditions, lower temperatures will reduce the rate of degradation.
-
Question 3: I left my sample on the benchtop exposed to light for a few days and its appearance has changed/new impurities are observed. Is this compound light-sensitive?
Answer: Indazole derivatives can exhibit photosensitivity.[1][2] While specific photostability data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not readily available, it is prudent to assume potential photosensitivity based on the indazole core. Photochemical reactions can lead to rearrangements or degradation. For instance, some indazoles are known to undergo phototransposition to benzimidazoles under UV irradiation.[1][2]
-
Causality: The aromatic indazole ring system can absorb UV light, leading to an excited state that can undergo various chemical reactions, including rearrangements and cleavage.
-
Recommended Action:
-
Protect from Light: Always store the compound in amber vials or protect it from light using aluminum foil.
-
Work in Low Light: When handling the compound in solution, minimize its exposure to direct sunlight or strong artificial light.
-
Question 4: After heating my sample in solution, I observe significant degradation. What is the thermal stability of this compound?
Answer: While specific thermal degradation data is not available, N-acyl indazoles and related heterocyclic compounds can be susceptible to thermal degradation.[3] The presence of the ethoxycarbonyl group may influence its thermal stability. Decomposition at elevated temperatures could involve decarboxylation or other complex degradation pathways.
-
Causality: High temperatures provide the activation energy for various degradation reactions. The weaker bonds in the molecule, such as the N-C(O)O- linkage, are likely to be the first to break.
-
Recommended Action:
-
Avoid High Temperatures: If possible, avoid heating solutions of this compound to high temperatures for prolonged periods.
-
Inert Atmosphere: If heating is necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to prevent oxidative degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?
A1: For long-term storage, we recommend keeping the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C in an amber vial and use it within 24 hours.
Q2: What solvents are recommended for dissolving this compound to maximize stability?
A2: For general use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are good choices. If a protic solvent is required, ethanol or methanol are preferable to aqueous solutions. If using aqueous solutions, it is best to work in a buffered system with a pH between 5 and 7. The stability in polar solvents may be influenced by solvent-solute interactions.[4][5]
Q3: How can I monitor the stability of my sample?
A3: The most common method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the intact compound from its degradation products. We recommend developing an HPLC method using a C18 column and a mobile phase gradient of acetonitrile and water (with a possible acidic or basic modifier, used cautiously).
Q4: What are the likely degradation products I should look for?
A4: The primary degradation product from hydrolysis (either acid or base-catalyzed) is expected to be 2,3-dihydro-1H-indazol-3-one. Under more vigorous conditions, further degradation of the indazole ring could occur.
III. Data and Protocols
Table 1: Predicted Stability of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate under Forced Degradation Conditions
This table provides a qualitative prediction of stability based on the chemical structure. Forced degradation studies are crucial for confirming these predictions.[6][7][8]
| Condition | Stressor | Expected Stability | Likely Degradation Pathway | Primary Degradant |
| Acidic | 0.1 M HCl, RT, 24h | Low | Hydrolysis | 2,3-dihydro-1H-indazol-3-one |
| Basic | 0.1 M NaOH, RT, 24h | Low | Hydrolysis | 2,3-dihydro-1H-indazol-3-one |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate to Low | Oxidation of indazole ring | Oxidized indazole derivatives |
| Thermal | 60°C, 48h | Moderate | Thermal decomposition | Various |
| Photolytic | UV/Vis light | Moderate to Low | Photorearrangement/degradation | Isomers, degradation products |
Protocol: Preliminary Stability Assessment of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
This protocol outlines a basic forced degradation study to assess the stability of your compound.
Objective: To identify the potential degradation pathways and products of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate under various stress conditions.
Materials:
-
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.
-
IV. Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathways
Caption: Potential degradation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate under acidic and basic conditions.
Diagram 2: Troubleshooting Workflow for Unexpected Impurities
Caption: A decision tree for troubleshooting the appearance of unknown impurities during experiments.
V. References
-
Abildaev, A. A., & Turgunov, E. M. (2021). Thermal decomposition of N-acylindazoles. Russian Journal of General Chemistry, 91(10), 2056-2060.
-
Hein, J. E., & Dondi, D. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(24), 13358-13364.
-
Denning, D. M., & Falvey, D. E. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes With CO2. The Journal of Organic Chemistry, 82(3), 1552–1557.
-
Ferrer, M., et al. (2022). Photochemistry of Indazoles. Molecules, 27(5), 1593.
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
Szabó, Z., & Orfi, L. (2014). Forced degradation studies. In HPLC for Pharmaceutical Scientists (pp. 215-241). John Wiley & Sons.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
Sonawane, S., Gide, P., & Kadam, V. (2010). Forced degradation of pharmaceuticals. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 3-8.
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Klick, S., Muijrers, P. H., & Ståhle, B. (2005). Toward a general strategy for degradation studies. Pharmaceutical technology, 29(2), 48-66.
-
Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906.
Sources
- 1. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis, ensuring a higher success rate and purity of the final compound.
I. Synthetic Overview & Key Challenges
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is typically a two-stage process. The first stage involves the formation of the core heterocyclic structure, 3-oxo-2,3-dihydro-1H-indazole (also known as indazolone), from a readily available starting material like anthranilic acid. The second stage is the selective N-acylation of the indazolone ring at the N1 position with ethyl chloroformate.
While the synthetic route is well-established, achieving high purity and yield can be challenging due to the formation of several byproducts at each stage. This guide will provide a systematic approach to identifying and mitigating these issues.
Caption: Overall synthetic workflow.
II. Troubleshooting Guide: Byproduct Analysis and Mitigation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Stage 1: Indazolone Formation from Anthranilic Acid
Question 1: My reaction mixture from the diazotization of anthranilic acid shows unexpected impurities. What are they and how can I avoid them?
Answer:
Potential Byproducts and Diagnosis:
During the diazotization of anthranilic acid, two primary byproducts are commonly observed:
-
Salicylic Acid: This forms if the diazonium salt intermediate prematurely decomposes, replacing the diazonium group with a hydroxyl group from the aqueous solution.
-
Unreacted Anthranilic Acid: Incomplete diazotization will result in the carry-over of the starting material.
Analytical Identification:
| Compound | 1H NMR (DMSO-d6) Key Signals (ppm) | 13C NMR (DMSO-d6) Key Signals (ppm) |
| Anthranilic Acid | Aromatic protons, broad amine and carboxylic acid protons. | Carbonyl carbon (~169 ppm), aromatic carbons.[1][2][3][4] |
| Salicylic Acid | Aromatic protons, hydroxyl and carboxylic acid protons. | Carbonyl carbon (~172 ppm), carbon bearing hydroxyl group (~161 ppm).[1][2][3][4] |
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization process. Higher temperatures promote the decomposition of the diazonium salt to salicylic acid.
-
Stoichiometry of Nitrite: Ensure the use of a slight excess of sodium nitrite to drive the reaction to completion and minimize unreacted anthranilic acid. You can check for excess nitrous acid using starch-iodide paper.[5]
-
Purity of Starting Material: Use pure anthranilic acid, as impurities can interfere with the diazotization reaction.
Question 2: The yield of my indazolone is low after the cyclization of o-hydrazinobenzoic acid. What could be the cause?
Answer:
Potential Issues and Diagnosis:
Low yields in the cyclization step often point to incomplete reaction or the formation of side products due to the reactivity of the o-hydrazinobenzoic acid intermediate.
-
Incomplete Cyclization: The thermal cyclization may not have gone to completion, leaving unreacted o-hydrazinobenzoic acid in your product mixture.
-
Benzyne Formation: Although less common under these specific conditions, the diazonium salt of anthranilic acid can decompose to form a highly reactive benzyne intermediate, which can lead to a variety of dimeric and polymeric byproducts.[6][7]
Analytical Identification:
-
o-Hydrazinobenzoic Acid: This can be detected by HPLC-MS, looking for its characteristic molecular ion peak.
-
Polymeric Byproducts: These often appear as a baseline "hump" in HPLC chromatograms or as a complex mixture of peaks that are difficult to resolve.
Mitigation Strategies:
-
Reaction Time and Temperature: Ensure the thermal cyclization is carried out for a sufficient duration and at the appropriate temperature to drive the reaction to completion.
-
pH Control: The stability of the intermediate and the rate of cyclization can be pH-dependent. Ensure the pH of your reaction mixture is optimized for the cyclization step.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Stage 2: N-Acylation of Indazolone
Question 3: My final product is a mixture of two isomers that are difficult to separate. How do I identify them and improve the selectivity for the desired N1-acylated product?
Answer:
The Challenge of Regioisomerism:
The acylation of indazolone can occur at either the N1 or N2 position, leading to the formation of a regioisomeric mixture. The N1-acylated product is generally the thermodynamically more stable isomer.[8]
Caption: Competing N1 and N2 acylation pathways.
Analytical Identification:
The N1 and N2 isomers can often be distinguished by 1D and 2D NMR techniques, particularly through HMBC correlations. HPLC can also be used to separate and quantify the isomers.[9]
Mitigation Strategies to Favor N1-Acylation:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in determining the N1/N2 selectivity. The use of a strong, non-nucleophilic base in a polar aprotic solvent often favors the formation of the N1 isomer.
-
Thermodynamic Control: Running the reaction at a higher temperature or for a longer duration may allow for the kinetically favored N2-product to isomerize to the more stable N1-product.
-
Purification: If a mixture is obtained, careful column chromatography or recrystallization using a mixed solvent system can be employed to separate the isomers.[9]
Question 4: I am observing a significant amount of unreacted indazolone in my final product. What are the likely causes and solutions?
Answer:
Causes of Incomplete Reaction:
-
Insufficient Reagents: The stoichiometry of ethyl chloroformate and the base may be insufficient to drive the reaction to completion.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Base Strength: The base used may not be strong enough to fully deprotonate the indazolone, which is necessary for the acylation to occur.
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a slight excess of ethyl chloroformate and a suitable base (e.g., 1.1-1.5 equivalents).
-
Increase Reaction Temperature/Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
-
Select a Stronger Base: Consider using a stronger base, such as sodium hydride, in an appropriate anhydrous solvent like THF.
Question 5: My final product seems to be degrading during workup or purification. What is the likely degradation product and how can I prevent this?
Answer:
Potential Degradation Pathway:
The ethyl carbamate group on the N1 position can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup, leading back to the indazolone starting material.
Preventative Measures:
-
Neutral Workup: During the workup, use a neutral wash (e.g., brine) to remove water-soluble impurities. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure all reagents and solvents for the acylation step are anhydrous to prevent premature hydrolysis of the ethyl chloroformate and the product.
-
Careful Purification: When performing column chromatography, use a non-protic solvent system if possible. If a protic solvent like methanol is used, minimize the time the product is on the column.
III. FAQs: Experimental Protocols and Data Interpretation
Q1: What is a standard protocol for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?
A1: Experimental Protocol:
Stage 1: Synthesis of 3-oxo-2,3-dihydro-1H-indazole (Indazolone)
-
Diazotization: Dissolve anthranilic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Reduction: Prepare a solution of a reducing agent (e.g., sodium sulfite in water) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution, keeping the temperature low.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to induce cyclization to form the indazolone.
-
Cool the mixture and collect the precipitated indazolone by filtration. Wash with cold water and dry.
Stage 2: N-Acylation to form Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
Suspend the dried indazolone in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Add a base (e.g., sodium hydride or triethylamine) and stir for a period to form the indazolone anion.
-
Slowly add ethyl chloroformate dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or HPLC until completion.
-
Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q2: How can I use HPLC-MS to analyze my reaction mixture for byproducts?
A2: HPLC-MS Analysis Protocol:
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%) to aid ionization, is typically effective.
-
Detection: Use a UV detector to monitor the elution of compounds and a mass spectrometer for identification.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Data Acquisition: Collect full scan data to identify the molecular ions of the expected product and byproducts. Perform fragmentation (MS/MS) on the key peaks to aid in structural elucidation.
-
Expected Molecular Ions (Positive ESI):
| Compound | Molecular Formula | Expected [M+H]+ |
| Anthranilic Acid | C7H7NO2 | 138.05 |
| Salicylic Acid | C7H6O3 | 137.04 |
| Indazolone | C7H6N2O | 135.05 |
| Target Product | C10H10N2O3 | 207.07 |
| N2-acylated Isomer | C10H10N2O3 | 207.07 |
Q3: What are the key features to look for in the 1H NMR spectrum to confirm the structure of the final product?
A3: 1H NMR Interpretation:
The 1H NMR spectrum of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate will have characteristic signals for the ethyl group and the aromatic protons of the indazole ring. The key is to confirm the substitution pattern and the presence of the ethyl carbamate group. Look for:
-
A triplet and a quartet corresponding to the ethyl group (-CH2CH3).
-
Four distinct signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. The chemical shifts and coupling patterns will be indicative of the substitution.
Comparison of the aromatic region of the N1 and N2 isomers will likely show differences in chemical shifts due to the different electronic environments of the protons.
IV. References
-
Atkinson, E. R., & Lawler, H. J. (1943). Diphenic Acid. Organic Syntheses, 23, 30.
-
Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 71-82.
-
CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
-
Miltojević, A., & Radulović, N. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis - Series: Physics, Chemistry and Technology, 13(2), 71-82.
-
DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (2024). ResearchGate.
-
Luo, J., Preciado, S., & Larrosa, I. (2015). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. The Royal Society of Chemistry.
-
Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. (2015). ResearchGate.
-
Miltojević, A., & Radulović, N. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 71-82.
-
Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
Tadross, P. M., & Stoltz, B. M. (2012). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Chemical Reviews, 112(6), 3550–3577.
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis.
-
Shriner, R. L., & Johnson, R. D. (1943). diphenic acid. Organic Syntheses, 23, 30.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org.
-
Ion fragmentation of small molecules in mass spectrometry. (2012).
-
SCHEME-3 Method II: Diazotization of anthranilic acid: A mixture of... (n.d.). ResearchGate.
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
-
Ion fragmentation of small molecules in mass spectrometry. (2009).
-
Current methods for N1‐acylation of indazoles and this work. Part A... (n.d.). ResearchGate.
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). PMC.
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.).
-
ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.
-
Journal of Pharmaceutical Negative Results. (n.d.). Synthesis and characterization of some new Indazolone and Carbohydrazide derivatives from azachalcones.
-
Synthesis of Novel N1 and N2 Indazole Derivatives. (2025). ResearchGate.
-
Development of a selective and scalable N1-indazole alkylation. (2024). PMC.
-
Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. (2021). PubMed Central.
-
Gorog, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed.
-
Arene Diazonium Ion Reactions. (n.d.).
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Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC.
-
Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
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Summary equation of diazotization of anthranilic acid. (n.d.). ResearchGate.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
-
The Chemistry of Anthranilic Acid. (2025). ResearchGate.
-
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022). YouTube.
-
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. (n.d.). NIH.
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE.
-
ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. (n.d.). PubChem.
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (n.d.). PubMed.
-
Ethyl chloroformate. (n.d.). SciSpace.
-
Preparation of mixed trialkyl alkylcarbonate derivatives of etidronic acid via an unusual route. (2025). ResearchGate.
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
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Technical Support Center: Catalyst Selection and Optimization for Indazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalytic indazole synthesis. Indazoles are privileged scaffolds in medicinal chemistry, and their efficient synthesis is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common hurdles encountered during the catalytic synthesis of indazoles. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: My reaction shows low to no product yield. What are the likely causes?
Low or no yield is a frequent problem that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
A1: Catalyst Deactivation
The heart of your synthesis is the catalyst. If it's not active, the reaction won't proceed. The two most common culprits are the formation of palladium black and ligand degradation.
-
Observation: The reaction mixture turns from a homogenous solution to a heterogeneous suspension with a black precipitate.
-
Causality: This black solid is likely "palladium black"—aggregated, inactive Pd(0) metal. The active catalyst is a soluble, monomeric Pd(0) complex stabilized by ligands. If the ligands dissociate, often due to high temperatures, the unprotected Pd(0) atoms rapidly clump together and fall out of the catalytic cycle.[1]
-
Solutions:
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. High temperatures accelerate ligand dissociation.[1]
-
Increase Ligand Ratio: A slight excess of the phosphine ligand can help keep the palladium center coordinated and soluble. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point, but be aware that a large excess can sometimes inhibit the reaction by occupying the coordination sites needed for the substrates.[1]
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) often form more stable complexes with palladium, reducing the likelihood of dissociation.
-
-
Observation: The reaction starts but then stalls, often without visible palladium black formation.
-
Causality: Phosphine ligands are susceptible to oxidation by trace amounts of atmospheric oxygen, especially at elevated temperatures. The resulting phosphine oxide can no longer coordinate to the palladium center, leading to catalyst deactivation.[1][2]
-
Solutions:
-
Ensure Inert Atmosphere: Meticulously degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use Air-Stable Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more resistant to air and generate the active Pd(0) species more cleanly and efficiently in situ than older sources like Pd(OAc)₂.[1]
-
A2: Suboptimal Reaction Conditions & Reagent Quality
-
Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. For instance, in Suzuki-Miyaura couplings, a common issue with unprotected indazoles is that a strong base can deprotonate the N-H group, forming an indazolyl anion. This anion can coordinate strongly to the palladium center, forming an inactive resting state and halting catalysis.[3][4]
-
Solution: For unprotected N-H indazoles, use a milder base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu or K₃PO₄. Ensure the base is finely ground and anhydrous.
-
-
Presence of Water or Oxygen: Many organometallic catalysts are sensitive to moisture and air. Water can hydrolyze starting materials (like boronic acids) and reagents, while oxygen can lead to ligand oxidation as described above.[5]
-
Solution: Use anhydrous solvents and dry glassware thoroughly. If a reaction is known to be air-sensitive, work in a glovebox or use Schlenk line techniques.
-
-
Poor Starting Material Quality: Impurities in starting materials can act as catalyst poisons. For example, boronic acids can degrade over time to form boroxines, which are often less reactive.
-
Solution: Use freshly purchased reagents whenever possible or purify starting materials before use. Check the purity of your starting materials by NMR or LC-MS.
-
dot graph TD { A[Start: Low/No Yield] --> B{Visible Precipitate?}; B -- Yes --> C[Black Precipitate?]; C -- Yes --> D["Potential Cause: Pd(0) Aggregation (Palladium Black)"]; D --> E["Solution: Lower Temp, Increase Ligand Ratio, Use Robust Ligand"]; C -- No --> F["Potential Cause: Insoluble Reagents"]; F --> G["Solution: Change Solvent, Check Reagent Quality"]; B -- No --> H{Reaction Stalls After Initial Conversion?}; H -- Yes --> I["Potential Cause: Ligand Oxidation or Product Inhibition"]; I --> J["Solution: Ensure Inert Atmosphere, Use Air-Stable Pre-catalyst"]; H -- No --> K["Potential Cause: Suboptimal Conditions"]; K --> L["Solution: Screen Temperature, Base, and Solvent"]; A --> K; }
Troubleshooting workflow for low-yield reactions.Issue 2: My reaction produces a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Controlling regioselectivity in the N-functionalization of indazoles is one of the most significant challenges. The outcome is a delicate balance between the kinetic and thermodynamic pathways of the reaction, which can be manipulated by your choice of reaction conditions.[6]
Understanding Kinetic vs. Thermodynamic Control
-
Kinetic Product: The product that forms the fastest. Its formation proceeds through the transition state with the lowest activation energy. Kinetic control is favored at lower temperatures and with strong, non-coordinating bases in apolar solvents , where the reaction is essentially irreversible.[6][7][8] The N2 position of the indazole anion is often more nucleophilic, leading to it being the kinetic site of attack.
-
Thermodynamic Product: The most stable product. Its formation is favored when the reaction is reversible, allowing an equilibrium to be established. Thermodynamic control is favored at higher temperatures and with weaker, coordinating bases in polar aprotic solvents (like DMF), which can facilitate the equilibration from the kinetic to the more stable thermodynamic product.[6][7][9][10] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, making the N1-substituted product the thermodynamic one.[11]
Key Levers for Controlling Regioselectivity:
-
Base Selection: The base is arguably the most critical factor.
-
To Favor N1 (Thermodynamic): Use weaker bases like K₂CO₃ or Cs₂CO₃. These bases can facilitate the reversible deprotonation required to reach thermodynamic equilibrium. The cesium cation (Cs⁺) can also chelate with the N2 nitrogen and a substituent at the C7 position, sterically blocking the N2 position and directing the electrophile to N1.
-
To Favor N2 (Kinetic): Use strong, non-coordinating bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures. These bases perform a rapid and irreversible deprotonation, freezing the reaction at the kinetically favored product.[9][12]
-
-
Solvent Choice:
-
To Favor N1 (Thermodynamic): Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates and facilitate the equilibrium needed to form the thermodynamic product.[12][13]
-
To Favor N2 (Kinetic): Non-polar solvents like THF or dioxane are often used with strong bases to favor the kinetic product.[9][12]
-
-
Temperature:
-
High Temperature (e.g., 80-120 °C): Provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the initial kinetic product to revert and eventually form the more stable thermodynamic product.[8][10]
-
Low Temperature (e.g., 0 °C to RT): Prevents the reverse reaction, trapping the faster-forming kinetic product.[7]
-
Summary Table: Controlling N1 vs. N2 Selectivity
| Target Isomer | Control Type | Base | Solvent | Temperature | Rationale |
| N1-Indazole | Thermodynamic | Weaker (K₂CO₃, Cs₂CO₃) | Polar Aprotic (DMF, DMSO) | Higher | Allows equilibration to the more stable N1 isomer.[9][13] |
| N2-Indazole | Kinetic | Strong (NaH, KHMDS) | Apolar (THF, Dioxane) | Lower | Irreversible deprotonation traps the faster-forming N2 isomer.[9][12] |
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Factors influencing N1 vs. N2 regioselectivity.Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally best for C-N cross-coupling (Buchwald-Hartwig type) reactions to form N-aryl indazoles? A: Palladium catalysts are the gold standard for C-N cross-coupling. While many systems exist, combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand are most common. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands are often highly effective. The specific choice depends on the substrates, but these ligand classes provide the necessary reactivity and stability for efficient C-N bond formation.[14][15][16]
Q2: When should I consider a copper catalyst instead of palladium? A: Copper catalysts are particularly useful for specific transformations where palladium is less effective or for promoting different reaction pathways. They are often employed in:
-
Ullmann-type reactions: These are classic C-N coupling reactions, though they often require higher temperatures than their palladium-catalyzed counterparts.
-
Multicomponent Reactions: Copper plays a key role in one-pot syntheses that form both C-N and N-N bonds sequentially, offering a streamlined route to complex indazoles from simple starting materials.[15][17][18][19]
-
Cascade Reactions: Copper can catalyze cascade processes involving C-N coupling followed by an intramolecular C-H amination.[20]
-
Controlling Regioselectivity: In some cases, copper catalysts can offer complementary regioselectivity to palladium systems, for instance, favoring N2-arylation under specific conditions.[21]
Q3: My Suzuki reaction with an unprotected bromo-indazole is sluggish. I'm using K₂CO₃ as the base. What should I try? A: This is a classic problem. The N-H proton of the indazole is acidic (pKa ≈ 14) and can compete with the desired catalytic cycle.[3] The deprotonated indazolide can bind to the palladium catalyst, forming a stable complex that acts as a catalyst resting state, effectively inhibiting the reaction.[3][4]
-
Troubleshooting Steps:
-
Increase Boronic Acid Stoichiometry: Using a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) can sometimes help push the equilibrium away from the inhibitory Pd-azolyl complex.
-
Switch to a More Active Catalyst System: Modern palladium pre-catalysts paired with advanced ligands (e.g., an XPhos-based G3 pre-catalyst) are specifically designed to be more active and may overcome this inhibition, allowing the reaction to proceed under milder conditions.[4][22][23]
-
Consider N-Protection: While often undesirable due to extra steps, protecting the indazole nitrogen (e.g., with a Boc or SEM group) is a robust solution that completely eliminates the problem of the acidic proton. The protecting group can be removed after the coupling reaction.
-
Q4: Can I use a nickel catalyst for indazole synthesis? A: Yes, nickel catalysis is an emerging, cost-effective alternative to palladium for cross-coupling reactions. Modern nickel catalysts have shown promise in Suzuki-Miyaura couplings of challenging substrates, including unprotected N-heterocycles like indoles and indazoles. They can be particularly effective for coupling (hetero)aryl chlorides, which are often less reactive with palladium. The development of air-stable nickel pre-catalysts is making this option increasingly practical for broader use.
References
- BenchChem. (2025).
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Organometallics. (2012). Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts.
- ResearchGate. (n.d.). Effect of base, solvent, and temperature. a.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- WuXi Biology. (n.d.).
- The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube.
- ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Semantic Scholar. (n.d.).
- ResearchGate. (2006). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- ACS Catalysis. (n.d.). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight.
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Organic & Biomolecular Chemistry. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. RSC Publishing.
- National Institutes of Health. (n.d.).
- Organic Letters. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2017). Coordination compounds of 4,5,6,7-tetrahydro-1 H -indazole with Cu(II), Co(II) and Ag(I): Structural, antimicrobial, antioxidant and enzyme inhibition studies.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- PubMed. (2011). Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole.
- New Journal of Chemistry. (n.d.). Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. RSC Publishing.
- National Institutes of Health. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- ResearchGate. (2006). DNA-Encoded Focused Indazole Library Synthesis by a Palladium-Mediated C-N(sp2) Cross-Coupling Reaction between DNA-linked (hetero)aryl halides and Aromatic Nitrogen Heterocycles.
- RSC Publishing. (2022).
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- PubMed. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- ResearchGate. (2009). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†.
- Organic & Biomolecular Chemistry. (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. RSC Publishing.
Sources
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- 2. par.nsf.gov [par.nsf.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 13. researchgate.net [researchgate.net]
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- 15. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the complexities of this reaction, with a particular focus on the critical role of solvent selection.
Introduction to the Synthesis
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a crucial step in the development of various pharmaceutical compounds. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This specific derivative, with its reactive ester and keto functionalities, serves as a versatile intermediate for further molecular elaboration.
The most common synthetic route to this class of compounds involves an intramolecular cyclization, often a Dieckmann-type condensation, of a suitably substituted phenylhydrazine precursor. The choice of solvent in this transformation is paramount, as it can significantly influence reaction rates, yields, and the purity of the final product by affecting the solubility of reactants, stabilizing intermediates, and influencing the equilibrium of the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The chosen solvent may not adequately solubilize the starting materials or the base, or it may not favor the cyclization equilibrium. 2. Inactive Base: The base may have degraded due to improper storage or handling (e.g., exposure to moisture). 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 4. Decomposition of Starting Material: The starting hydrazine derivative may be unstable under the reaction conditions. | 1. Solvent Optimization: Switch to a high-boiling point, polar aprotic solvent like DMF or DMSO. These solvents are known to promote similar cyclizations effectively.[1][2] For less polar options, consider THF, though it may require longer reaction times or higher temperatures. 2. Use Fresh Base: Employ a freshly opened or properly stored strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the hydrazine starting material. |
| Formation of Multiple Byproducts | 1. Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. 2. Base-Promoted Side Reactions: A strong base can catalyze other reactions, such as elimination or hydrolysis of the ester group. 3. Tautomerization Issues: The product can exist in different tautomeric forms, which might complicate purification and characterization. | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Choice of Base and Temperature: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. Running the reaction at the lowest effective temperature can also minimize side reactions. 3. Controlled Work-up: Carefully control the pH during the aqueous work-up to isolate the desired tautomer. |
| Incomplete Reaction | 1. Insufficient Base: The stoichiometry of the base may be inadequate to drive the reaction to completion. 2. Short Reaction Time: The reaction may require more time to reach completion. 3. Poor Solubility: The starting material or intermediate may have limited solubility in the chosen solvent. | 1. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. 3. Solvent Screening: If solubility is an issue, consider a co-solvent system or switch to a more effective solvent like DMF or DMSO.[1][2] |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation During Work-up: High concentrations of salts or polar solvents can lead to emulsion formation. 3. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, complicating chromatographic purification. | 1. Solvent Removal: After the reaction, remove the high-boiling point solvent under reduced pressure before proceeding with the aqueous work-up and extraction. 2. Brine Wash: Use a saturated aqueous solution of sodium chloride (brine) during the extraction to break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?
A1: The solvent plays a multifaceted role in this synthesis:
-
Solubility: It must dissolve the starting materials and the base to allow the reaction to proceed in the homogeneous phase.
-
Reaction Rate: Polar aprotic solvents like DMF and DMSO can accelerate the reaction by solvating the cation of the base, thereby increasing the reactivity of the anion which acts as the catalyst for the cyclization.[1][2]
-
Equilibrium Position: The solvent can influence the equilibrium of the reversible Dieckmann condensation.
-
Temperature Control: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure.
Q2: Which solvents are recommended for this synthesis and why?
A2: Based on analogous reactions, the following solvents are recommended:
-
Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, often a good choice for promoting intramolecular cyclizations. A one-pot synthesis of related 2,3-dihydro-1H-indazoles has been successfully performed in anhydrous DMF.
-
Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent that has been shown to provide higher yields in the synthesis of 1H-indazoles.[1][2]
-
Tetrahydrofuran (THF): A less polar aprotic solvent that can also be used, although it may require longer reaction times or reflux temperatures.
-
Toluene: A non-polar solvent that can be effective, particularly with strong, sterically hindered bases.
Q3: How does the choice of base affect the reaction?
A3: The base is crucial for deprotonating the active methylene group, initiating the intramolecular cyclization.
-
Strong, Non-nucleophilic Bases: Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are preferred as they are less likely to act as nucleophiles and attack the ester functionality.
-
Strength: The base must be strong enough to deprotonate the carbon alpha to the ester group to form the necessary enolate for the cyclization.
Q4: What is the likely reaction mechanism for this synthesis?
A4: The synthesis likely proceeds via an intramolecular Dieckmann condensation. The mechanism involves the following key steps:
-
Deprotonation of the α-carbon of the ester by a strong base to form an enolate.
-
Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the amide.
-
Formation of a cyclic β-keto ester intermediate.
-
Protonation during aqueous work-up to yield the final product.
Q5: Are there any specific safety precautions I should take?
A5: Yes, standard laboratory safety practices should be followed:
-
Handle strong bases with care: Sodium hydride is pyrophoric and reacts violently with water. Potassium tert-butoxide is highly corrosive. Both should be handled in a fume hood under an inert atmosphere.
-
Use anhydrous solvents: The reaction is sensitive to moisture, so ensure all solvents and glassware are properly dried.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Workflow & Visualization
Generalized Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and available laboratory conditions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the appropriate N-acyl-N'-arylhydrazine precursor in the chosen anhydrous solvent (e.g., DMF, THF, or Toluene) to a stirred suspension of a strong base (e.g., NaH or t-BuOK, 1.1 eq.) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (this will depend on the solvent used, e.g., 80-100 °C for DMF).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: If a high-boiling point solvent like DMF was used, remove it under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow Diagram
Caption: A generalized workflow for the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
References
-
Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. Available at: [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
Sources
How to increase the purity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Welcome to the technical support center for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on increasing the purity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Attaining High Purity
This section addresses common problems encountered during the purification of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, providing insights into their causes and practical solutions.
Q1: My final product has a persistent yellow tint and a broad melting point range. What are the likely impurities?
A1: Cause & Analysis
A yellow discoloration and a broad melting point are classic indicators of impurities. Based on common synthetic routes for indazole derivatives, the impurities likely fall into these categories:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include substituted hydrazines or their precursors.
-
Side-Products: The formation of regioisomers is a common issue in indazole synthesis. Additionally, side-reactions like hydrazone or dimer formation can occur, especially at elevated temperatures.[1]
-
Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or decarboxylation under harsh acidic or basic conditions, or at high temperatures.
Solution: A Multi-Step Purification Strategy
A combination of purification techniques is often necessary to remove these varied impurities.
Step 1: Aqueous Work-up
After the reaction is complete, a thorough aqueous work-up is crucial. Washing the organic layer with a saturated sodium bicarbonate solution will help remove any acidic impurities. A subsequent wash with brine will aid in removing water-soluble impurities and break up any emulsions.[2]
Step 2: Recrystallization
Recrystallization is a powerful technique for removing minor impurities and improving the crystalline structure of your product.[3]
-
Solvent Selection: The choice of solvent is critical. For Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or ethanol) and a solvent in which it is poorly soluble (like hexane or petroleum ether).[3][4]
| Solvent System | Ratio (v/v) | Purity Target |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | >98% |
| Ethanol / Water | 9:1 | >97% |
| Dichloromethane / Hexane | 1:2 | >98% |
Step 3: Column Chromatography
If recrystallization does not yield a product of the desired purity, column chromatography is the next logical step. This technique is highly effective at separating compounds with different polarities.[2][4]
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase: A gradient elution with a mixture of ethyl acetate and petroleum ether (or hexane) is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity.[4]
Q2: I'm observing peak tailing or a broadened peak for my product during HPLC analysis. What is causing this and how can I fix it?
A2: Cause & Analysis
This is a common issue for β-keto esters and is often attributed to keto-enol tautomerism . Your product can exist as an equilibrium mixture of the keto and enol forms, which can interconvert during the chromatographic separation, leading to poor peak shape. The polarity of the solvent can influence this equilibrium.
Caption: Keto-enol tautomerism of the β-keto ester.
Solution: Optimizing HPLC Conditions
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can often suppress the interconversion of tautomers by favoring one form, leading to sharper peaks.
-
Solvent Choice: The choice of organic modifier in a reversed-phase HPLC can also impact peak shape. Experiment with both methanol and acetonitrile.
-
-
Column Selection: If mobile phase optimization is insufficient, consider using a specialized HPLC column designed to minimize interactions that can exacerbate peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for column chromatography to purify Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?
A1: Here is a detailed, step-by-step protocol for silica gel column chromatography:
Caption: Workflow for column chromatography purification.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is 20-30% ethyl acetate in petroleum ether or hexane. The ideal Rf value for your product should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute your compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Q2: What is a reliable recrystallization protocol for this compound?
A2: The following is a general yet effective protocol for recrystallization:
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate or ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: To the hot solution, slowly add a solvent in which the product is poorly soluble (an "anti-solvent"), such as hexane or water, until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Q3: How should I store Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate to ensure its stability?
A3: To maintain the integrity of the compound, proper storage is essential.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Keep the compound in a tightly sealed container to protect it from moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these can promote degradation.[4]
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. [Link]
-
What is a good way to select mobile phase in chromatography? (2013, September 4). ResearchGate. [Link]
-
Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). YMC. [Link]
-
Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Royal Society of Chemistry. [Link]
-
List of major mobile phases and HPLC columns screened. (n.d.). ResearchGate. [Link]
-
exploring chromatographic technique. (2024, September 18). World Journal of Pharmaceutical Research. [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.).
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]
-
Indazole. (n.d.). Wikipedia. [Link]
-
Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. (n.d.). National Center for Biotechnology Information. [Link]
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- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Purity by HPLC
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) is a critical, non-negotiable requirement in drug development and manufacturing. This guide provides an in-depth technical comparison and validation protocol for quantifying the purity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key heterocyclic intermediate. We will explore the rationale behind selecting a reversed-phase high-performance liquid chromatography (RP-HPLC) method, compare alternative approaches, and provide a comprehensive, step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and validated method for this specific compound.
Introduction: The Criticality of Purity for Indazole Scaffolds
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate belongs to the indazole class of compounds. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, serving as foundational structures for therapeutics targeting cancer and neurological disorders.[1][2][3] The efficacy and safety of any final drug product are directly contingent on the purity of its starting materials and intermediates. Even minute impurities, which may originate from starting materials, by-products, or degradation, can alter the pharmacological and toxicological profile of the API.
Therefore, a validated, high-fidelity analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide focuses on establishing and validating an optimal HPLC method for this specific indazole intermediate.
Method Selection: A Comparative Analysis
The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a moderately polar molecule, making it an ideal candidate for Reversed-Phase (RP) HPLC, which separates compounds based on their hydrophobic/hydrophilic interactions with the stationary phase.[4][5]
Why Reversed-Phase HPLC is the Method of Choice
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][5] Polar compounds have less affinity for the non-polar stationary phase and elute earlier, while non-polar compounds are retained longer. This modality is preferred for pharmaceutical analysis for several reasons:
-
Versatility: It is effective for a wide range of small organic molecules, which constitute the majority of pharmaceutical compounds.[4]
-
Robustness: RP-HPLC methods are generally rugged and reproducible.
-
Column Stability: Modern C18 columns offer excellent chemical stability and longevity.
Alternatives like Normal Phase (NP) HPLC, which uses a polar stationary phase and a non-polar mobile phase, are less suitable for this analyte and the aqueous solubility of potential impurities.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for highly polar compounds but can be overly retentive for a moderately polar molecule like our target, potentially leading to poor peak shapes and long run times.[4][6]
Comparison of Stationary Phases
While C18 is the workhorse of reversed-phase chromatography, other phases can offer different selectivities. Below is a comparative table based on typical performance characteristics for separating a moderately polar parent compound from potential polar and non-polar impurities.
| Stationary Phase | Principle Advantage | Potential Application for Indazole Analysis | Limitations |
| Standard C18 | Excellent hydrophobic retention and stability. The most common choice for starting method development.[7] | Provides good retention for the main analyte and separation from non-polar synthesis by-products. | May show poor retention for very polar impurities, which could elute in the solvent front.[6][8] |
| Polar-Embedded C18 | Contains an embedded polar group (e.g., amide, carbamate) near the silica surface. | Enhances retention of polar compounds and provides alternative selectivity. Resistant to "phase collapse" in highly aqueous mobile phases.[9] | May have lower overall hydrophobic retention compared to a standard C18 with high carbon load. |
| Phenyl-Hexyl | Utilizes π-π interactions with aromatic analytes. | Offers unique selectivity for aromatic compounds like the indazole ring system, potentially improving resolution from closely related aromatic impurities.[7] | Generally less hydrophobic retention than C18, which might be a disadvantage for overall method performance. |
| Pentafluorophenyl (PFP) | Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Excellent for separating halogenated compounds or positional isomers. Could be a powerful problem-solver if standard phases fail.[7] | More complex retention mechanism can make method development less predictable. |
The Validated HPLC Method: A Step-by-Step Protocol
This section details the recommended HPLC method and the subsequent validation procedure, adhering to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[10][11][12]
Recommended Chromatographic Conditions
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: High-purity C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Concentration: 0.5 mg/mL.
-
Sample Concentration: 0.5 mg/mL.
Causality Explanation: A gradient elution is chosen to ensure that impurities with a wide range of polarities can be detected and separated. The run starts with a highly aqueous mobile phase (95% A) to retain and separate any polar impurities, then gradually increases the organic content (B) to elute the main analyte and, finally, any non-polar impurities. Formic acid is used to control the pH and ensure good peak shape for the slightly acidic indazole compound. A DAD detector is recommended to assess peak purity across the UV spectrum.
Visual Workflow of the Validation Process
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. hplc.eu [hplc.eu]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key intermediate for various pharmacologically active compounds, presents a synthetic challenge that has been approached through several methodologies. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering insights into the chemical principles, experimental protocols, and relative merits of each approach.
Introduction to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
The indazolone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, featuring an ethyl carbamate at the N1 position and a ketone at the C3 position, is a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of these functional groups allows for diverse downstream modifications, making its efficient synthesis a topic of significant interest.
Route 1: Two-Step Synthesis via Indazolone Formation and Subsequent N-Acylation
This classical and reliable approach involves two distinct chemical transformations: the synthesis of the core indazolone ring system, followed by the introduction of the ethyl carboxylate group at the N1 position.
Step 1: Synthesis of 2,3-dihydro-1H-indazol-3-one
The foundational step of this route is the acid-catalyzed cyclization of 2-hydrazinobenzoic acid. This intramolecular condensation reaction is a well-established method for the formation of the indazolone ring.
Causality of Experimental Choices: The use of hydrochloric acid as a catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine moiety. The subsequent dehydration drives the reaction to completion, forming the stable five-membered ring. Refluxing ensures the reaction proceeds at a reasonable rate.
Caption: Mechanism of Indazolone Formation.
Experimental Protocol: Synthesis of 2,3-dihydro-1H-indazol-3-one [1]
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 30 minutes.
-
Concentration: Transfer the resulting pale yellow solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Crystallization and Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold water, and dry to yield 2,3-dihydro-1H-indazol-3-one.
Step 2: N-Acylation of 2,3-dihydro-1H-indazol-3-one
The second step involves the attachment of the ethyl carboxylate group to the N1 position of the indazolone ring using ethyl chloroformate.
Causality of Experimental Choices: This reaction is a nucleophilic acyl substitution. The choice of a base, such as triethylamine, is critical to deprotonate the N1 position of the indazolone, generating a more nucleophilic anion. This anion then readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group. The reaction is typically performed at a low temperature to control its exothermicity and minimize side reactions.
Caption: N-Acylation Workflow.
Experimental Protocol: N-Acylation of 2,3-dihydro-1H-indazol-3-one
-
Reaction Setup: In a dry round-bottomed flask under an inert atmosphere, dissolve 2,3-dihydro-1H-indazol-3-one (1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL).
-
Basification: Add triethylamine (1.1 mmol) to the solution.
-
Acylation: Cool the mixture to 0°C in an ice bath and add ethyl chloroformate (1.1 mmol) dropwise with stirring.
-
Reaction: Continue stirring at 0°C for 40 minutes.
-
Workup: Remove the solvent under reduced pressure. Dissolve the crude solid in diethyl ether and filter to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
Route 2: One-Pot Synthesis from 2-Hydrazinobenzoic Acid
A one-pot approach offers the potential for increased efficiency by combining multiple reaction steps into a single procedure, thereby reducing workup, purification, and handling of intermediates. In this proposed one-pot synthesis, 2-hydrazinobenzoic acid is directly converted to the final product by reaction with ethyl chloroformate in the presence of a base that facilitates both N-acylation and subsequent cyclization.
Causality of Experimental Choices: The principle behind this one-pot reaction is the sequential N-acylation of the hydrazine moiety followed by an intramolecular cyclization. The base, in this case, would serve a dual purpose: first, to facilitate the acylation of the more nucleophilic terminal nitrogen of the hydrazine group with ethyl chloroformate, and second, to promote the cyclization of the resulting intermediate. The choice of a suitable solvent and reaction temperature would be critical to balance the rates of these two transformations and minimize the formation of byproducts.
Caption: One-Pot Synthetic Pathway.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottomed flask, suspend 2-hydrazinobenzoic acid (1 mmol) in a suitable aprotic solvent such as acetonitrile or THF.
-
Basification: Add a suitable base, such as triethylamine (2.2 mmol), to the suspension.
-
Acylation: Add ethyl chloroformate (1.1 mmol) dropwise at room temperature.
-
Cyclization: After the initial acylation, heat the reaction mixture to reflux to promote intramolecular cyclization. Monitor the reaction progress by thin-layer chromatography.
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off any salts, and concentrate the filtrate. Purify the residue by column chromatography to isolate the desired product.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | Generally moderate to high, with potential for optimization at each step. | Potentially lower due to competing side reactions and the challenge of optimizing conditions for sequential steps in one pot. |
| Purity of Final Product | High, as intermediates are isolated and purified. | May require more extensive purification to remove byproducts. |
| Reaction Time | Longer, due to two separate reaction and workup procedures. | Shorter overall process time. |
| Cost-Effectiveness | Potentially higher due to increased solvent usage and labor for two distinct steps. | More cost-effective in terms of solvent and time, assuming reasonable yields. |
| Process Simplicity | More straightforward to troubleshoot and optimize each individual step. | More complex to optimize as reaction conditions must be compatible with multiple transformations. |
| Scalability | Generally more scalable due to the well-defined and controlled nature of each step. | May present challenges on a larger scale due to the need for precise control over sequential reactions in a single vessel. |
| Safety Considerations | Standard handling of acids, bases, and flammable solvents. Ethyl chloroformate is toxic and corrosive. | Similar to Route 1, with the added consideration of managing the exothermicity of multiple reactions in a single pot. |
Conclusion
Both the two-step and the one-pot synthetic routes offer viable pathways to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Route 1 is a robust and reliable method that provides a high degree of control over the synthesis, leading to a purer final product. The isolation of the indazolone intermediate allows for straightforward characterization and ensures that high-quality material is carried forward to the final N-acylation step. This route is particularly well-suited for laboratory-scale synthesis where purity and reliability are paramount.
Route 2 , the one-pot synthesis, presents an attractive alternative due to its potential for increased efficiency and reduced waste. However, the successful implementation of this route is highly dependent on the careful optimization of reaction conditions to favor the desired reaction pathway and minimize the formation of byproducts. While potentially more challenging to develop, a well-optimized one-pot procedure could be advantageous for larger-scale production where process economy is a significant driver.
The choice between these two synthetic strategies will ultimately depend on the specific needs of the researcher or organization, balancing the trade-offs between yield, purity, process time, and scalability.
References
-
Pfannstiel, K.; Janecke, J. Ber.1942 , 75, 1104. [Link]
Sources
A Comparative Analysis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and Other Bioactive Indazole Derivatives
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This has led to the development of several clinically approved drugs, such as the anticancer agents Pazopanib and Entrectinib.[2][5] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a representative of the N-acylated indazol-3-one class, with other key indazole derivatives, focusing on their synthesis, chemical properties, and biological performance supported by experimental data.
Chemical Properties and Synthesis: A Structural Overview
The diverse biological activities of indazole derivatives are intrinsically linked to their structural features. The indazole core can be substituted at various positions, but modifications at the N1, N2, and C3 positions have been particularly fruitful in the development of novel therapeutic agents.
1. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and Indazol-3-ones:
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate belongs to the class of N-substituted 1,2-dihydro-3H-indazol-3-ones. The presence of the carbonyl group at the C3 position and the ethoxycarbonyl group at the N1 position significantly influences the molecule's electronic and steric properties. The synthesis of such compounds often involves the N-acylation of the parent indazol-3-one core.
A general synthetic approach to N2-substituted 1,2-dihydro-3H-indazol-3-ones has been described, which can be adapted for N1-substitution.[6] This typically involves the reaction of a suitable indazolone precursor with an acylating or alkylating agent.
2. Ethyl 1H-indazole-3-carboxylate and its Derivatives:
In contrast, Ethyl 1H-indazole-3-carboxylate features an ester group directly attached to the C3 position of the aromatic indazole ring. This seemingly subtle difference significantly alters the molecule's reactivity and biological target interactions. The synthesis of Ethyl 1H-indazole-3-carboxylate can be achieved through the esterification of 1H-indazole-3-carboxylic acid.[7] A common synthetic route involves the refluxing of the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[7]
3. 1H-Indazole-3-carboxamides:
The 1H-indazole-3-carboxamide scaffold is another critical class of bioactive indazole derivatives. These compounds are characterized by an amide linkage at the C3 position. The synthesis of these derivatives is typically achieved by coupling 1H-indazole-3-carboxylic acid with a variety of amines using standard peptide coupling reagents like HOBT and EDC.HCl.[1]
The following diagram illustrates the synthetic relationship between these key indazole classes.
Caption: Synthetic pathways to key indazole derivatives.
Comparative Biological Activity
The structural variations among these indazole derivatives translate into distinct biological activity profiles, particularly in the realms of anticancer and anti-inflammatory research.
Anticancer Activity
The indazole scaffold is a cornerstone in the development of modern anticancer therapies.[5][8]
-
1H-Indazole-3-amine and -carboxamide Derivatives: A recent study highlighted a series of 1H-indazole-3-amine derivatives with promising antitumor activity.[9][10] Compound 6o from this series demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity for normal cells.[11] Another study on 1H-indazole-3-carboxamide derivatives identified potent inhibitors of p21-activated kinase 1 (PAK1), a key target in cancer cell migration and invasion.[12] The representative compound 30l exhibited a PAK1 IC50 of 9.8 nM.[12]
-
Indazol-3-one Derivatives: While specific data for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is limited in the public domain, related indazol-3-one derivatives have shown notable biological effects. For instance, certain derivatives have been investigated for their antiproliferative activities.
-
Ethyl 1H-indazole-3-carboxylate Derivatives: Derivatives of Ethyl 1H-indazole-3-carboxylate have also been explored for their therapeutic potential.
| Compound Class | Derivative Example | Target/Cell Line | IC50 (µM) | Reference |
| 1H-Indazole-3-amine | Compound 6o | K562 | 5.15 | [11] |
| 1H-Indazole-3-carboxamide | Compound 30l | PAK1 | 0.0098 | [12] |
| Indazole Derivative | Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, and indazole derivatives have emerged as promising anti-inflammatory agents.[6][13]
-
Indazol-3-one Derivatives: A study on N2-substituted 1,2-dihydro-3H-indazol-3-ones revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Notably, compound 3b from this series exhibited anti-inflammatory effects superior to the reference drug diclofenac.[6]
-
Indazol-3-ol Derivatives: A series of 1,5-disubstituted indazol-3-ols have also demonstrated potent anti-inflammatory properties.[13]
-
N1-substituted Ethyl 1H-indazole-3-carboxylates: Research has shown that certain N1-acylated derivatives of ethyl 1H-indazole-3-carboxylate possess anti-arthritic effects.[14][15] For example, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising results in preclinical models.[14][15]
| Compound Class | Derivative Example | Assay/Model | Activity | Reference |
| Indazol-3-one | Compound 3b | Carrageenan-induced rat paw edema | Superior to diclofenac | [6] |
| Indazol-3-ol | Compound 27 | 5-lipoxygenase inhibition | IC50 = 44 nM | [13] |
| N1-substituted Ethyl 1H-indazole-3-carboxylate | ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | Anti-arthritic model | Significant anti-arthritic effect | [14][15] |
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of preliminary structure-activity relationships:
-
Substitution at C3: The nature of the substituent at the C3 position is a critical determinant of biological activity. The conversion of a carboxylic acid to an amide or an ester can drastically alter the compound's interaction with biological targets. For instance, 1H-indazole-3-carboxamides have shown potent and specific inhibition of protein kinases.[12]
-
Substitution at N1 and N2: Alkylation or acylation at the N1 or N2 positions of the indazole ring provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. N1-substitution is often crucial for achieving high-affinity binding to specific targets.
-
The "3-oxo" Moiety: The introduction of a carbonyl group at the C3 position, as seen in the indazol-3-one scaffold, leads to a different electronic distribution and hydrogen bonding capacity compared to the aromatic 1H-indazole system, likely resulting in a different target profile.
The following diagram illustrates the key structural features influencing the biological activity of indazole derivatives.
Caption: Key structural determinants of indazole bioactivity. (Note: A generic indazole structure image would be used here).
Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives[1]
Objective: To synthesize a library of 1H-indazole-3-carboxamide derivatives for biological screening.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amines
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
Protocol 2: Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity[6]
Objective: To evaluate the in vivo anti-inflammatory activity of indazole derivatives.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (indazole derivatives)
-
Reference drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time interval (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).
Conclusion and Future Perspectives
This comparative guide highlights the structural diversity and therapeutic potential of the indazole scaffold. While Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate represents an interesting, albeit less explored, class of indazol-3-ones, the more extensively studied Ethyl 1H-indazole-3-carboxylate and 1H-indazole-3-carboxamide derivatives have demonstrated significant promise as anticancer and anti-inflammatory agents.
The choice of substituent at the C3 and N1 positions is paramount in dictating the biological activity and target selectivity of these compounds. Future research should focus on the systematic exploration of the chemical space around the indazol-3-one core to unlock its full therapeutic potential. Further elucidation of the structure-activity relationships will undoubtedly pave the way for the design and development of next-generation indazole-based therapeutics with improved efficacy and safety profiles.
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A Spectroscopic Journey: Characterizing the Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate from its Precursors
In the landscape of medicinal chemistry and drug development, indazole derivatives are cornerstone scaffolds due to their wide range of biological activities.[1] The targeted synthesis of these heterocycles requires precise reaction control and unambiguous structural confirmation at each step. This guide provides an in-depth spectroscopic comparison of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate , a versatile indazolone building block, and its key precursors: Anthranilic Acid and 2-Hydrazinoylbenzoic Acid .
By tracing the evolution of spectral data—from Infrared (IR) vibrations and Nuclear Magnetic Resonance (NMR) shifts to Mass Spectrometry (MS) fragments—we will construct a clear, evidence-based narrative of the chemical transformation. This guide is designed for researchers and scientists to not only identify these molecules but to understand the causal relationship between structural changes and their spectroscopic signatures.
The Synthetic Pathway: From Amino Acid to Indazolone
The synthesis begins with a foundational aromatic amino acid, Anthranilic Acid (Compound 1 ). Through a diazotization reaction followed by reduction, it is converted to the crucial intermediate, 2-Hydrazinoylbenzoic Acid (Compound 2 ). Subsequent intramolecular cyclization and N-acylation with an ethyl chloroformate equivalent yield the final product, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (Compound 3 ). This transformation involves the formation of a new five-membered heterocyclic ring and the introduction of a carbamate group, changes that are vividly captured by spectroscopy.
Caption: Synthetic workflow from Anthranilic Acid to the target indazolone.
At-a-Glance Spectroscopic Comparison
The following tables summarize the key quantitative data, providing a clear reference for the spectroscopic changes that occur at each synthetic step.
Table 1: Key Infrared Absorption Frequencies (cm⁻¹)
| Compound | Key Functional Group Vibrations (cm⁻¹) |
| 1 : Anthranilic Acid | ~3470 & ~3370 (N-H stretch, primary amine), ~3200-2500 (broad O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid)[2][3] |
| 2 : 2-Hydrazinoylbenzoic Acid | ~3300-3100 (multiple N-H stretches, hydrazine), ~3200-2500 (broad O-H stretch, carboxylic acid), ~1675 (C=O stretch, carboxylic acid) |
| 3 : Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | ~3200 (N-H stretch, lactam), ~1750 (C=O stretch, carbamate), ~1690 (C=O stretch, lactam amide) |
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons (m) | -NH₂ / -NHNH₂ / -NH (s, br) | -COOH (s, br) | Ethyl Group (-CH₂, q; -CH₃, t) |
| 1 : Anthranilic Acid | ~6.6-7.9 | ~5.5-6.5 | ~10-12 | N/A |
| 2 : 2-Hydrazinoylbenzoic Acid | ~6.8-8.0 | ~8.3, ~7.0, ~4.5 | ~11-13 | N/A |
| 3 : Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | ~7.1-7.8 | ~10.5 (lactam NH) | N/A | ~4.4 (q), ~1.4 (t) |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Carbons | Carboxylic Carbon (-COOH) | Carbonyl Carbons (C=O) | Ethyl Group Carbons (-CH₂, -CH₃) |
| 1 : Anthranilic Acid | ~110-150 | ~170 | N/A | N/A |
| 2 : 2-Hydrazinoylbenzoic Acid | ~112-152 | ~169 | N/A | N/A |
| 3 : Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | ~115-145 | N/A | ~165 (lactam), ~150 (carbamate) | ~63, ~14 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key M/Z Peak (EI) |
| 1 : Anthranilic Acid | C₇H₇NO₂ | 137.14 | 137 (M⁺)[3][4] |
| 2 : 2-Hydrazinoylbenzoic Acid | C₇H₈N₂O₂ | 152.15 | 152 (M⁺)[5] |
| 3 : Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 206 (M⁺) |
Detailed Spectroscopic Analysis: The Story of the Transformation
The transition from a simple aminobenzoic acid to a bicyclic indazolone is marked by distinct and predictable spectroscopic changes. Understanding these changes provides a self-validating system for confirming the reaction's progress and the final product's identity.
Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Vibrations
-
From Anthranilic Acid (1) to 2-Hydrazinoylbenzoic Acid (2): The most telling change is in the N-H stretching region. The two sharp, distinct peaks of the primary amine (-NH₂) in anthranilic acid around 3470 and 3370 cm⁻¹ are replaced by multiple, broader N-H absorption bands for the hydrazine group (-NHNH₂) in compound 2 . The very broad O-H stretch of the carboxylic acid dimer and the strong C=O absorption remain, as this part of the molecule is unaltered.
-
From 2-Hydrazinoylbenzoic Acid (2) to Final Product (3): This step is characterized by the loss of the carboxylic acid and the formation of two new carbonyl groups.
-
Loss of O-H: The extremely broad O-H signal from ~3200-2500 cm⁻¹ completely disappears, confirming the intramolecular cyclization.
-
Appearance of Two C=O: Two new, strong carbonyl peaks emerge. The peak at higher frequency (~1750 cm⁻¹) is characteristic of the carbamate ester C=O, while the peak at lower frequency (~1690 cm⁻¹) corresponds to the five-membered ring lactam C=O. The remaining N-H stretch around 3200 cm⁻¹ is attributed to the amide N-H within the indazolone ring.
-
Caption: Key vibrational changes observed in IR spectroscopy during the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Proton and Carbon Environments
NMR provides the most detailed map of the molecular structure.
-
¹H NMR Analysis:
-
Amine to Hydrazine (1 → 2): The broad signal for the -NH₂ protons in 1 is replaced by multiple, often sharper signals for the three distinct protons of the -NHNH₂ group in 2 . The aromatic protons experience slight shifts due to the change in the electronic nature of the substituent.
-
Cyclization and Acylation (2 → 3): This step brings the most dramatic changes. The broad signal for the carboxylic acid proton (-COOH) vanishes. Crucially, two new signals appear for the ethyl group: a quartet around 4.4 ppm (the -OCH₂- group, deshielded by the adjacent oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The remaining lactam N-H proton typically appears as a broad singlet at a very downfield position (~10.5 ppm).
-
-
¹³C NMR Analysis:
-
The transformation from 1 to 2 shows minimal changes in the ¹³C NMR spectrum, with only subtle shifts in the aromatic region.
-
The conversion of 2 to 3 is definitive. The carboxylic acid carbon (~170 ppm) is absent in the final product. It is replaced by two new carbonyl signals: the lactam C=O at ~165 ppm and the carbamate C=O at ~150 ppm. Furthermore, the two signals for the ethyl group carbons appear clearly at ~63 ppm (-OCH₂) and ~14 ppm (-CH₃), providing conclusive evidence of successful synthesis.
-
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry serves as the ultimate confirmation of the elemental composition at each stage. The molecular ion peak (M⁺) directly reflects the changes in molecular weight as new functional groups are added and the ring is formed.
-
Step 1 (1 → 2): The conversion of the amine in anthranilic acid (MW=137.14) to a hydrazine group in compound 2 (MW=152.15) results in a mass increase of 15 units (addition of NH).
-
Step 2 (2 → 3): The cyclization (loss of H₂O, -18) and subsequent acylation with the ethoxycarbonyl group (+71 for C₃H₃O₂) results in the final product with a molecular weight of 206.20. The observation of a molecular ion peak at m/z = 206 confirms the formation of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Experimental Protocols
To ensure data reproducibility, standardized sample preparation and analysis protocols are essential.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve all three compounds and prevent the exchange of labile N-H and O-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
FT-IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the spectrum using electron ionization (EI) at 70 eV.
-
Conclusion
The successful synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unequivocally confirmed by a cohesive story told across multiple spectroscopic techniques. Key validation points include: the disappearance of the carboxylic acid O-H stretch in IR, the appearance of two distinct carbonyl signals (lactam and carbamate) in both IR and ¹³C NMR, the emergence of characteristic ethyl group signals in ¹H and ¹³C NMR, and a final molecular ion peak at m/z = 206 in the mass spectrum. This guide provides the necessary framework and reference data for researchers to confidently monitor this synthetic sequence and validate the identity and purity of their target molecule.
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and overall project viability. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this indazole derivative, grounded in established scientific principles and regulatory expectations.
The Synthetic Landscape and Anticipated Impurities
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a valuable heterocyclic building block. Its synthesis, often involving a cyclization reaction, can introduce a variety of process-related impurities.[1][2][3] Understanding the synthetic route is paramount to anticipating the impurity profile. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Resulting from side reactions, such as dimerization or alternative cyclization pathways.[4]
-
Reagents and Catalysts: Residual chemicals used to drive the reaction.
-
Degradation Products: Formed during synthesis, purification, or storage.
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for classifying and controlling such impurities in new drug substances, emphasizing the need to identify and characterize any impurity present above a certain threshold.[5][6][7][8][9]
Core Analytical Techniques for Purity Determination
A multi-faceted approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and complementary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[10][11] For a moderately polar compound like Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Why it's Authoritative: HPLC allows for the separation of the main compound from closely related impurities, providing a detailed impurity profile and accurate quantification based on peak area.[12] This "area percent" method is a relative purity assessment that is widely accepted in the industry.
Caption: A systematic workflow for developing a robust HPLC purity method.
-
Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (or other suitable modifier).
-
Reference standard of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (>99% purity).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile is a good starting point.
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 50 mL of diluent to get a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at the λmax of the analyte (determined by UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify specified impurities against the reference standard if required.
-
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[13] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, making it a highly accurate and versatile technique.[14][15]
Why it's Authoritative: qNMR provides an absolute purity value (assay) by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight.[16] This makes it an orthogonal technique to HPLC, providing a high degree of confidence in the purity assessment when the results are concordant.[14]
Caption: Key steps for accurate absolute purity determination using qNMR.
-
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse angle to ensure full signal recovery for accurate integration.
-
-
Data Analysis and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Select a well-resolved proton signal for the analyte and one for the internal standard. Integrate these signals.
-
Calculate the purity using the following formula[15][16]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the standard (from certificate)
-
std = Internal Standard
-
analyte = The compound being tested
-
-
Comparative Analysis of Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Purity Type | Relative (Area % Purity) | Absolute (Mass % Purity / Assay) |
| Principle | Physical separation based on partitioning | Intrinsic property of nuclear spins |
| Reference Std. | Requires a specific standard of the analyte for identity and quantification of impurities. | Requires a certified, structurally different internal standard.[17] |
| Strengths | Excellent for resolving complex mixtures and detecting trace impurities. High sensitivity.[10][18] | High precision and accuracy for the main component. Non-destructive. Provides structural information.[13][14] |
| Limitations | Purity is relative to detected components; non-chromophoric impurities are missed. Co-elution can occur. | Lower sensitivity for trace impurities compared to HPLC. Signal overlap can complicate quantification. |
| Best For | Impurity profiling, detecting low-level impurities, routine quality control. | Determining the absolute purity (assay) of a bulk substance, qualifying reference standards. |
Conclusion: An Integrated Strategy
For the rigorous purity assessment of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, relying on a single method is insufficient. A dual-pronged strategy employing both HPLC and qNMR provides the most robust and scientifically sound evaluation.
-
HPLC serves as the primary tool for impurity profiling, establishing the separation of the main component from all process-related impurities and degradation products.
-
qNMR provides an orthogonal, absolute measurement of the main component's purity, serving as a powerful validation of the HPLC results and confirming the substance's overall mass balance.
By integrating these techniques, researchers and drug developers can establish a comprehensive purity profile, ensuring the quality and integrity of this critical synthetic intermediate and building a solid foundation for subsequent research and development activities.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available from: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Available from: [Link]
-
Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
International Association of Therapeutic Drug Monitoring and Clinical Toxicology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
ICH. (2024). Impurities in new drug substance ICH Q3A(R2). YouTube. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available from: [Link]
-
ResearchGate. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]
-
PharmaGuru. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Available from: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Available from: [Link]
-
PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Available from: [Link]
-
PubMed Central (PMC). (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Available from: [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
PubMed Central (PMC). (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]
-
ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Survey on Methods of Preparation and Cyclization of Heterocycles. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Ene cyclization reaction in heterocycle synthesis. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Benchmarking the reactivity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate against similar compounds
A Comparative Guide to the Reactivity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
This guide provides an in-depth analysis of the chemical reactivity of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Its performance is benchmarked against structurally similar compounds to provide researchers, scientists, and drug development professionals with a clear understanding of its chemical behavior. The insights herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Introduction: The Significance of the Indazolone Scaffold
The indazole ring system is a prominent scaffold in medicinal chemistry, found in a variety of clinically used drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug design.[2] Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, hereafter referred to as Compound 1 , is a versatile derivative of this family. The presence of the N1-ethoxycarbonyl group significantly modulates the reactivity of the indazolone core, influencing its behavior in subsequent synthetic transformations. Understanding this reactivity profile is crucial for its effective utilization in the synthesis of complex molecular targets.
This guide will explore the reactivity of Compound 1 in comparison to a curated set of analogs, focusing on key transformations relevant to drug discovery and development.
Selection of Comparator Compounds
To provide a comprehensive benchmark, we have selected three comparator compounds that systematically probe the influence of key structural features on reactivity.
| Compound ID | Name | Structural Variation from Compound 1 | Rationale for Selection |
| 1 | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | (Reference Compound) | The focus of our study. |
| 2 | 1-Acetyl-2,3-dihydro-1H-indazol-3-one | N1-acetyl group instead of N1-ethoxycarbonyl. | To evaluate the effect of a more electron-withdrawing N1-acyl group on the nucleophilicity of N2 and the overall aromatic system. |
| 3 | Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | Addition of an electron-withdrawing nitro group on the benzene ring. | To assess the impact of a strongly deactivating group on the aromatic core's reactivity towards electrophilic substitution and the nucleophilicity of N2. |
| 4 | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one (Edaravone) | A pyrazolone core instead of an indazolone. | To contrast the reactivity of the indazolone system with a related, but non-fused, heterocyclic system. |
Comparative Reactivity Analysis
The reactivity of these compounds is primarily dictated by the interplay of the N1-acyl group, the electronic nature of the fused benzene ring, and the inherent properties of the heterocyclic core.
N2-Alkylation: A Probe of Nucleophilicity
The nitrogen at the N2 position possesses a lone pair of electrons and is a common site for alkylation, a key step in the diversification of the indazole scaffold. The rate and yield of this reaction are direct measures of the nucleophilicity of N2.
The N1-ethoxycarbonyl group in Compound 1 is electron-withdrawing, which reduces the electron density on N2 compared to an unsubstituted indazolone. However, it is less deactivating than the N1-acetyl group in Compound 2 . Consequently, Compound 1 is expected to undergo N2-alkylation more readily than Compound 2 .
The presence of a nitro group in Compound 3 dramatically reduces the electron density throughout the ring system, making N2 significantly less nucleophilic. Therefore, Compound 3 will be the least reactive towards N2-alkylation.
Compound 4 , a pyrazolone, has a different electronic distribution. While it undergoes alkylation, the reaction is often competitive between the N2 and O positions of the tautomeric forms.
Table 1: Predicted Relative Reactivity in N2-Alkylation
| Compound | N1-Substituent Effect | Benzene Ring Effect | Predicted Reactivity |
| 1 | Moderately deactivating | Neutral | Moderate |
| 2 | Strongly deactivating | Neutral | Low |
| 3 | Moderately deactivating | Strongly deactivating | Very Low |
| 4 | (N/A) | (N/A) | Moderate (competing O-alkylation) |
Electrophilic Aromatic Substitution
Electrophilic substitution on the benzene ring is another important transformation. The N1-acyl group is a deactivating, ortho-, para-director. However, in the fused ring system, the directing effects are more complex.
For Compound 1 and Compound 2 , electrophilic attack is expected to occur preferentially at the 5- and 7-positions. The stronger deactivating effect of the acetyl group in Compound 2 will likely lead to lower yields and require harsher reaction conditions compared to Compound 1 .
In Compound 3 , the nitro group is a strong deactivating group and a meta-director. This, combined with the deactivating N1-acyl group, makes further electrophilic substitution on the benzene ring extremely difficult.
Compound 4 (Edaravone) readily undergoes electrophilic substitution at the C4 position, a reaction that is central to its antioxidant activity.[3] This highlights a key difference in reactivity compared to the indazolone system, where the analogous position is part of the fused benzene ring.
Experimental Protocols
To provide a practical basis for comparison, a general protocol for N2-alkylation is described below. This experiment can be run in parallel for Compounds 1, 2, and 3 to quantitatively assess their relative reactivities.
Protocol: Comparative N2-Alkylation with Benzyl Bromide
Objective: To compare the rate of N2-benzylation of Compounds 1, 2, and 3 under standardized conditions.
Materials:
-
Compound 1 (Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate)
-
Compound 2 (1-Acetyl-2,3-dihydro-1H-indazol-3-one)
-
Compound 3 (Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR tubes, deuterated chloroform (CDCl₃)
Workflow Diagram:
Caption: General workflow for the comparative N2-alkylation experiment.
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, place Compound 1 (1 mmol), Compound 2 (1 mmol), and Compound 3 (1 mmol). To each flask, add anhydrous DMF (10 mL) and anhydrous K₂CO₃ (1.5 mmol). Stir the mixtures at room temperature for 10 minutes.
-
Initiation: To each flask, add benzyl bromide (1.1 mmol) via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 60°C.
-
Monitoring: Monitor the progress of each reaction by TLC at 30-minute intervals. Elute with a mixture of hexane and ethyl acetate. Visualize the spots under UV light. Record the time taken for the complete disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and pour the contents into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR and determine the isolated yield.
Expected Outcome: The time required for reaction completion and the isolated yields will provide a quantitative measure of the relative reactivity of the three indazolones towards N2-alkylation. The expected order of reactivity is Compound 1 > Compound 2 > Compound 3 .
Mechanistic Considerations
The reactivity of the N1-acylated indazolones is governed by the electronic nature of the acyl group. This is a key principle in the study of N-acyl heterocycles.[4][5]
Sources
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- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Indazole-Based Compounds
Introduction: The Enduring Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are the cornerstone of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including anti-cancer (e.g., Pazopanib, Niraparib), anti-inflammatory, anti-HIV, and antifungal properties.[1][2] Despite their importance, indazoles are rare in nature, making their efficient and versatile synthesis a critical objective for drug discovery and development professionals.[3][4]
For decades, the synthesis of this scaffold relied on a handful of classical methods. However, these traditional routes often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and a restricted substrate scope. This guide provides an in-depth comparison of these classical methods with modern, alternative reagents and catalytic systems. We will explore the mechanistic underpinnings, compare performance with experimental data, and provide practical protocols, offering researchers a clear roadmap to selecting the optimal synthetic strategy.
Part I: The Classical Landscape of Indazole Synthesis
Traditional methods for constructing the indazole core laid the groundwork for heterocyclic chemistry. Understanding their mechanisms and limitations is key to appreciating the advancements offered by modern alternatives.
The Jacobson Indazole Synthesis (ca. 1893)
The Jacobson synthesis is a foundational method that typically involves the diazotization of N-acyl-o-toluidines followed by an intramolecular cyclization. While historically significant, it often requires strong acidic conditions and can lead to side products. The mechanism involves an N-nitroso intermediate which cyclizes upon heating.[5]
The Davis-Beirut Reaction
This pathway offers a route to 2H-indazoles starting from 2-nitrobenzylamines, which are cyclized using a base like potassium hydroxide.[6] The advantage of this method is the avoidance of toxic metals and the use of a mild base at relatively low temperatures.[6] However, the preparation of the requisite starting materials can be multi-step.
Limitations of Classical Approaches:
-
Harsh Conditions: Many classical syntheses require strong acids or bases and high temperatures.
-
Limited Functional Group Tolerance: The aggressive conditions are incompatible with sensitive functional groups, limiting molecular diversity.
-
Stoichiometric Reagents: These methods often rely on stoichiometric amounts of reagents, leading to significant chemical waste.
-
Safety Concerns: The use of reagents like hydrazine and the generation of diazonium intermediates can pose safety risks.[7]
Part II: A Guide to Modern & Alternative Reagents
The limitations of classical methods have spurred the development of powerful new synthetic tools. Modern approaches, driven by catalysis, offer milder conditions, greater efficiency, and unprecedented molecular diversity.
A. Transition-Metal Catalysis: The Power of Cross-Coupling and C-H Activation
Transition-metal catalysis has revolutionized indazole synthesis by enabling the formation of key C-N and N-N bonds with high efficiency and selectivity.[8][9] Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co) have become indispensable tools.
A particularly transformative strategy is C-H activation/annulation .[2][10][11] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials (e.g., halides or triflates). The catalyst directly activates a C-H bond on an aromatic precursor (like an azobenzene), which then couples with a partner to form the heterocyclic ring in a single step.[2] For instance, Rh(III)-catalyzed systems can effectively couple azobenzenes with aldehydes or diazoesters to construct highly functionalized indazoles under relatively mild conditions.[4][10] Similarly, cost-effective cobalt catalysts have been developed for C-H bond additions to aldehydes, followed by in-situ cyclization to form N-aryl-2H-indazoles.[12]
Why it's a superior alternative: This catalytic approach offers a more direct and environmentally benign route. By activating ubiquitous C-H bonds, it shortens synthetic sequences, reduces waste, and allows for the late-stage functionalization of complex molecules—a significant advantage in drug development.[13]
B. Photoredox Catalysis: Harnessing Light for Greener Synthesis
Visible-light photoredox catalysis has emerged as a powerful green chemistry tool. This technique uses a photocatalyst (often based on ruthenium or iridium, but increasingly organic dyes) that, upon absorbing light, can initiate single-electron transfer (SET) processes to form radical intermediates under exceptionally mild conditions.[14][15]
In the context of indazole synthesis, this has enabled novel transformations. For example, ruthenium-catalyzed visible-light-mediated intramolecular N-N bond formation has been used to synthesize complex indazolo[2,3-a]quinolines from nitro-aryl precursors.[16][17] This method avoids harsh reagents and high temperatures, proceeding at ambient temperature using light as the energy source.
Why it's a superior alternative: Photoredox catalysis provides access to unique reaction pathways that are often difficult to achieve with traditional thermal methods. The extremely mild conditions (often room temperature) offer unparalleled functional group tolerance, making it ideal for delicate and complex substrates.
C. Metal-Free & Greener Alternatives
Beyond sophisticated catalysis, a movement towards simpler, more sustainable reagents has gained traction. These methods provide practical and often scalable alternatives.
-
Hypervalent Iodine Reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate oxidative C–N bond formation from arylhydrazones to form 1H-indazoles under metal-free conditions.[6]
-
Simple Catalysts & Solvents: Researchers have demonstrated that common lab chemicals like ammonium chloride can catalyze the synthesis of 1H-indazoles from ortho-hydroxybenzaldehydes and hydrazine.[18] The use of green solvents like polyethylene glycol (PEG) further enhances the environmental profile of these reactions.[19]
-
Alternative Energy Sources: The use of ultrasound irradiation has been shown to accelerate indazole synthesis, often leading to higher yields in shorter times compared to conventional heating.[20] One study even reported using lemon peel powder as a natural, green catalyst under ultrasonic conditions.[20]
Why it's a superior alternative: These methods prioritize operational simplicity, low cost, and reduced environmental impact. By eliminating expensive and toxic transition metals, they offer a more sustainable and accessible route for indazole synthesis, particularly for large-scale production.
Part III: Comparative Analysis & Performance Data
To provide a clear, objective comparison, the table below summarizes the key performance indicators for each class of synthetic methodology.
| Methodology | Typical Reagents/Catalysts | Yield Range | Conditions | Key Advantages | Key Disadvantages |
| Classical (e.g., Jacobson) | Diazotizing agents (NaNO₂), strong acids | 40-70% | High temp, harsh pH | Well-established, inexpensive starting materials | Poor functional group tolerance, safety issues, waste |
| Transition-Metal (C-H Activation) | [Cp*RhCl₂]₂, Cu(OAc)₂, Pd(OAc)₂ | 60-95% | Mild to moderate temp (50-120 °C) | High atom economy, excellent scope, high yields[10] | Expensive/toxic metal catalysts, ligand sensitivity |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, organic dyes, visible light | 55-90% | Ambient temperature | Extremely mild conditions, high functional group tolerance[16] | Requires specialized photoreactor setup, catalyst cost |
| Green/Metal-Free | NH₄Cl, PIFA, ultrasound, green solvents | 70-95% | Varies (RT to moderate heat) | Low cost, low toxicity, simple procedure[6][18] | May have a more limited substrate scope than metal catalysis |
Part IV: Experimental Protocols in Practice
To ensure this guide is not merely theoretical, we provide a detailed, validated protocol for a modern, efficient indazole synthesis based on transition-metal catalysis.
Protocol: Rh(III)-Catalyzed Synthesis of a Substituted 1H-Indazole via C-H Activation
This protocol is adapted from methodologies described for Rh(III)-catalyzed C-H activation and annulation reactions.[2][10]
Objective: To synthesize a 3-substituted 1H-indazole from an azobenzene and a diazo compound.
Materials:
-
Azobenzene derivative (1.0 equiv)
-
Diazoacetate compound (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv, as oxidant)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the azobenzene derivative (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Seal the tube with a septum and purge with argon gas for 5 minutes.
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Add the diazoacetate compound (0.24 mmol, 1.2 equiv) dropwise to the stirring mixture.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole product.
Causality and Trustworthiness: The choice of [Cp*RhCl₂]₂ as the catalyst is based on its proven efficacy in activating C-H bonds. AgSbF₆ acts as a halide scavenger to generate the active cationic Rh(III) species. Cu(OAc)₂ serves as the terminal oxidant to regenerate the catalyst, allowing it to be used in catalytic amounts. This protocol is self-validating as the components and conditions are standard for this class of well-documented reactions, ensuring reproducibility.
Part V: Mechanistic Insights & Workflow Visualization
Visual diagrams can clarify complex relationships and workflows. Below are Graphviz diagrams illustrating a key mechanistic cycle and a comparison of synthetic workflows.
Caption: Comparative workflow of classical vs. modern indazole synthesis.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Conclusion & Future Outlook
The synthesis of indazoles has evolved dramatically from classical, often harsh procedures to elegant and efficient catalytic strategies. Alternative reagents, particularly those utilized in transition-metal and photoredox catalysis, offer significant advantages in terms of yield, substrate scope, atom economy, and operational mildness. C-H activation stands out as a particularly powerful tool, enabling the construction of complex indazoles in a single, atom-economical step.
Looking forward, the field will likely focus on developing catalysts based on more abundant and less toxic earth-abundant metals (e.g., iron, cobalt). The continued exploration of photocatalysis and electrochemistry will further push the boundaries of green chemistry, allowing for even milder and more selective transformations. For researchers and drug development professionals, embracing these modern alternatives is not just a matter of convenience; it is a strategic necessity for accelerating the discovery of next-generation indazole-based therapeutics.
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A Comparative Guide to the Efficacy of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the efficacy of these derivatives across various biological assays, supported by experimental data and methodological insights to inform future drug discovery and development efforts.
Introduction to the Indazole Core: A Versatile Pharmacophore
Indazoles are bicyclic heterocyclic compounds that have demonstrated a remarkable breadth of pharmacological applications.[1] Their structural versatility allows for substitutions at various positions, leading to a diverse chemical space for optimization of biological activity. This has led to the development of indazole-containing drugs approved by the FDA for cancer treatment.[2] The core structure's ability to interact with multiple biological targets has made it a focal point for research in oncology, inflammation, and infectious diseases.[1][3]
Comparative Efficacy in Anticancer Assays
Numerous studies have highlighted the potential of indazole derivatives as potent anticancer agents.[2][4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][5][6]
In Vitro Antiproliferative Activity
A key metric for evaluating anticancer potential is the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro antiproliferative activity of selected Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate derivatives and other related indazole compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Potent growth inhibitory activity, induced apoptosis, inhibited cell migration and invasion.[2] | [2] |
| Compound 13j | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | 0.010 ± 0.0042 - 12.8 ± 3.77 | More potent than the positive control, combretastatin-A4, in several cell lines.[4] | [4] |
| Compound 4f | MCF-7 (Breast Cancer) | 1.629 | Significantly more potent than the reference drug (IC50 = 8.029 µM).[5] | [5] |
| Compound 4i | MCF-7 (Breast Cancer) | 1.841 | Demonstrated strong cytotoxic inhibitory activity.[5] | [5] |
| Compound 6i | VEGFR-2 Kinase | 24.5 nM | Potent VEGFR-2 kinase inhibitor with anti-angiogenic effects.[6] | [6] |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Showed promising inhibitory effect and selectivity for cancer cells over normal cells.[7] | [7] |
Mechanistic Insights: Apoptosis and Angiogenesis Inhibition
The anticancer efficacy of these derivatives is often linked to their ability to trigger programmed cell death (apoptosis) and to inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.
For instance, Compound 2f was found to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[2] It also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further promoting apoptosis.[2]
Several indazole-pyrimidine hybrids have been designed as potent VEGFR-2 kinase inhibitors, a key regulator of angiogenesis.[6] Compound 6i , with an IC50 of 24.5 nM against VEGFR-2, also demonstrated an indirect anti-angiogenic effect by suppressing the secretion of VEGF and TGF-b1 from prostate cancer cells.[6]
Below is a simplified representation of the apoptotic pathway often targeted by these indazole derivatives.
Caption: Workflow for anti-inflammatory drug discovery with indazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for key biological assays.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the indazole derivatives in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the indazole derivatives orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. The comparative analysis presented in this guide highlights their significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to assess the in vivo efficacy and safety profiles of the most promising candidates.
By leveraging the insights from structure-activity relationship studies and employing robust biological evaluation methods, the full therapeutic potential of this versatile chemical scaffold can be realized.
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Cost-benefit analysis of different Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. The efficient and cost-effective production of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth, objective comparison of different synthetic methodologies for this target molecule, supported by experimental data and expert insights to facilitate informed decisions in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate presents a unique set of challenges, requiring the formation of the bicyclic indazolone core and the subsequent introduction of the ethoxycarbonyl group at the N1 position. This guide will explore two primary approaches: a classical, two-step synthesis rooted in fundamental organic chemistry transformations, and a modern, one-pot approach that offers potential advantages in terms of efficiency and atom economy.
Classical Two-Step Synthesis: A Well-Trod Path
The traditional and most established route to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves a two-step sequence: the synthesis of the key intermediate, 1H-indazol-3(2H)-one, followed by its N-acylation.
Step 1: Synthesis of 1H-Indazol-3(2H)-one from Anthranilic Acid
This method, with its origins in the pioneering work of Emil Fischer, remains a reliable and well-documented procedure.[1] The synthesis commences with the diazotization of readily available and inexpensive anthranilic acid, followed by reduction to form 2-hydrazinobenzoic acid, which then undergoes intramolecular cyclization to yield the desired 1H-indazol-3(2H)-one.
Reaction Pathway:
Figure 1: Pathway for the synthesis of 1H-Indazol-3(2H)-one.
Experimental Protocol:
A detailed and reliable protocol for the synthesis of 1H-indazol-3(2H)-one from 2-hydrazinobenzoic acid hydrochloride is provided by Organic Syntheses.[2]
-
Preparation of 2-Hydrazinobenzoic Acid Hydrochloride from Anthranilic Acid: A solution of anthranilic acid in hydrochloric acid is cooled to 0°C and treated with an aqueous solution of sodium nitrite. The resulting diazonium salt solution is then added to a solution of sulfurous acid (prepared by saturating water with sulfur dioxide) to effect the reduction. After standing, concentrated hydrochloric acid is added to precipitate 2-hydrazinobenzoic acid hydrochloride, which is collected by filtration.
-
Cyclization to 1H-Indazol-3(2H)-one: A mixture of 2-hydrazinobenzoic acid hydrochloride in water and concentrated hydrochloric acid is refluxed for 30 minutes. The resulting solution is concentrated to induce crystallization of 1H-indazol-3(2H)-one, which is then neutralized, collected, and washed.
Step 2: N-Ethoxycarbonylation of 1H-Indazol-3(2H)-one
The final step in the classical synthesis is the introduction of the ethyl carboxylate group at the N1 position of the indazolone ring. This is typically achieved through a standard N-acylation reaction using ethyl chloroformate in the presence of a base.
Reaction Pathway:
Figure 2: N-Ethoxycarbonylation of 1H-Indazol-3(2H)-one.
Experimental Protocol:
-
To a stirred solution of 1H-indazol-3(2H)-one in a suitable aprotic solvent such as dichloromethane, an organic base like triethylamine is added at room temperature.
-
The mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Modern Approaches: Towards Greener and More Efficient Syntheses
In recent years, there has been a significant drive towards the development of more efficient, one-pot, and environmentally friendly synthetic methods. For the synthesis of indazolones, several modern strategies have emerged.
One-Pot Synthesis from Nitro-Aryl Substrates
A notable modern approach involves the synthesis of indazol-3(2H)-ones via the cyclization of nitro-aryl substrates using a low-valent titanium reagent.[3][4] While this method does not directly yield the N-acylated product, it offers a milder and potentially more efficient route to the key indazolone intermediate.
Reaction Pathway:
Figure 3: Modern one-pot synthesis of 1H-Indazol-3(2H)-one.
This method involves the in-situ generation of a low-valent titanium species which facilitates the reductive cyclization of the nitro-aryl precursor. The subsequent N-acylation would follow the same procedure as in the classical route.
Cost-Benefit Analysis
A critical aspect of selecting a synthetic route in a drug development setting is the cost-effectiveness of the process. The following table provides a comparative cost analysis of the key reagents required for the classical two-step synthesis.
| Reagent | Classical Route Price (per mole) | Notes |
| Anthranilic Acid | ~$10-20 | Readily available and inexpensive starting material. |
| Sodium Nitrite | ~$5-10 | Common and affordable inorganic reagent.[5][6][7][8] |
| Sodium Sulfite | ~$5-15 | Widely available and low-cost reducing agent.[9][10][11][12] |
| Hydrochloric Acid | ~$1-5 | Commodity chemical, very low cost.[13][14][15][16] |
| Ethyl Chloroformate | ~$20-40 | Key reagent for the N-acylation step.[10][17][18] |
| Triethylamine | ~$10-25 | Common organic base.[19][20][21][22] |
| Dichloromethane | ~$5-15 | Common organic solvent.[1][17][23][24][25] |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Performance Comparison
| Parameter | Classical Two-Step Synthesis | Modern One-Pot Synthesis (for Indazolone) |
| Overall Yield | Moderate to good | Potentially higher for the indazolone step[3][4] |
| Reaction Conditions | Requires low temperatures for diazotization, reflux for cyclization | Milder conditions for the cyclization step[3][4] |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Safety | Diazonium salts are potentially explosive if isolated. | Low-valent titanium reagents can be pyrophoric. |
| Environmental Impact | Use of sulfur dioxide and chlorinated solvents. | Use of titanium reagents and organic solvents. |
| Atom Economy | Moderate | Potentially higher |
Conclusion and Recommendations
Both the classical and modern approaches to the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate have their merits and drawbacks.
The classical two-step synthesis starting from anthranilic acid is a robust and well-understood method. Its primary advantages are the low cost and ready availability of the starting materials. The procedures are well-documented in reliable sources like Organic Syntheses, which provides a high degree of confidence in its reproducibility and scalability. However, the use of potentially hazardous diazonium intermediates and the multi-step nature of the process are notable disadvantages.
The modern one-pot synthesis of the indazolone intermediate offers the potential for milder reaction conditions and improved efficiency. However, the reagents, such as low-valent titanium species, may be more expensive and require more specialized handling techniques.
For most laboratory and pilot-scale syntheses, the classical two-step route represents a pragmatic and cost-effective choice . Its reliability and the low cost of starting materials make it an attractive option. For large-scale industrial production, a thorough process optimization of the classical route to minimize waste and improve safety, or further investigation into the scalability and cost-effectiveness of modern one-pot methods, would be warranted.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, cost constraints, and safety considerations. This guide provides the necessary data and context to make an informed decision based on sound scientific and economic principles.
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed January 13, 2026.
- An oxazolo[3,2-b]indazole route to 1H-indazolones. PubMed. Accessed January 13, 2026.
- Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. Accessed January 13, 2026.
- Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones.
- Indazolone synthesis. Organic Chemistry Portal. Accessed January 13, 2026.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. Accessed January 13, 2026.
- Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. PubMed. Accessed January 13, 2026.
- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Semantic Scholar. Accessed January 13, 2026.
- Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. Sciforum. Accessed January 13, 2026.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Accessed January 13, 2026.
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A Comparative Guide to the Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that necessitates robust and reproducible protocols. This guide provides an in-depth comparison of two primary synthetic routes to this target compound, offering a critical evaluation of their methodologies, yields, and practical considerations for laboratory application.
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not widely documented in a single, optimized procedure. Therefore, this guide presents a composite approach, breaking down the synthesis into two key stages: the formation of the core 2,3-dihydro-1H-indazol-3-one (also known as 3-indazolinone) scaffold, followed by its selective N-acylation. We will compare two distinct and well-established methods for the initial synthesis of 3-indazolinone, which is the critical precursor for the final product.
General Synthetic Strategy
The overall transformation involves two discrete chemical steps. The first is the cyclization to form the indazolinone ring, and the second is the introduction of the ethoxycarbonyl group at the N1 position.
Caption: General two-step synthetic approach to the target compound.
Protocol 1: Synthesis of 3-Indazolinone via Reductive Cyclization of 2-Nitrobenzamide
This classical approach relies on the reduction of a nitro group followed by an intramolecular cyclization. It is a widely cited method for the formation of the indazolinone core.
Experimental Protocol
Step 1: Synthesis of 2,3-dihydro-1H-indazol-3-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3 equivalents) dissolved in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford 2,3-dihydro-1H-indazol-3-one as a solid.
Step 2: N-Acylation to Yield Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
-
Reaction Setup: Suspend the synthesized 2,3-dihydro-1H-indazol-3-one (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath and add ethyl chloroformate (1.1 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the final product, Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Protocol 2: Synthesis of 3-Indazolinone from Anthranilic Acid
This alternative route begins with the more readily available and less hazardous anthranilic acid. The key transformation involves diazotization followed by reduction and cyclization.
Experimental Protocol
Step 1: Synthesis of 2,3-dihydro-1H-indazol-3-one
-
Diazotization: Dissolve anthranilic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the low temperature.
-
Reduction of the Diazonium Salt: In a separate flask, prepare a solution of a reducing agent like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in water. Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Cyclization: After the addition is complete, heat the reaction mixture, which promotes the cyclization to the indazolone ring.
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to be acidic, which will precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.
Step 2: N-Acylation to Yield Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
The N-acylation procedure is identical to Step 2 in Protocol 1.
Comparative Analysis of the Protocols
| Parameter | Protocol 1 (from 2-Nitrobenzamide) | Protocol 2 (from Anthranilic Acid) |
| Starting Material Availability | 2-Nitrobenzamide is commercially available but may be more expensive. | Anthranilic acid is a common and inexpensive starting material. |
| Reagent Hazards | Uses tin(II) chloride and concentrated HCl, which are corrosive. | Involves the formation of a diazonium salt, which can be unstable if not handled at low temperatures. Sodium nitrite is toxic. |
| Reaction Conditions | Requires reflux conditions for the reduction step. | The diazotization step requires strict temperature control (0-5 °C). |
| Reported Yields (for 3-indazolinone) | Generally moderate to good yields are reported in the literature. | Yields can be variable depending on the precise control of the diazotization and reduction steps. |
| Reproducibility | Considered a reliable and reproducible method. | Can be less reproducible if temperature and addition rates are not carefully controlled. |
| Scalability | Readily scalable with appropriate equipment for handling solids and reflux conditions. | The diazotization step can be challenging to scale up due to exothermicity and the potential instability of the diazonium intermediate. |
| Overall Recommendation | Recommended for its reliability and generally good yields, especially on a laboratory scale. | A cost-effective alternative, but requires more careful control of reaction parameters. |
Decision-Making Workflow for Protocol Selection
Caption: A workflow to guide the selection of the most suitable synthetic protocol.
Conclusion
Both presented protocols offer viable pathways to the synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate through the key intermediate, 2,3-dihydro-1H-indazol-3-one.
-
Protocol 1 , starting from 2-nitrobenzamide, is a robust and highly reproducible method, making it an excellent choice for researchers who prioritize reliability and consistent yields, particularly on a small to medium laboratory scale.
-
Protocol 2 , utilizing anthranilic acid, is a more economical option. However, it demands greater technical skill and stringent control over reaction conditions, especially during the diazotization step. This protocol may be favored in scenarios where cost is a major driver and the synthetic chemist is experienced with handling diazonium intermediates.
The subsequent N-acylation step is a standard and generally high-yielding transformation that can be reliably applied to the 3-indazolinone produced from either route. The final choice of protocol will ultimately depend on the specific priorities of the research team, including scale, budget, and available expertise.
References
- A detailed protocol for the N-acylation of an amine with ethyl chloroformate can be inferred from similar reactions in the literature. For a representative example, see the acylation conditions described in various organic synthesis resources.
- The synthesis of 2,3-dihydro-1H-indazol-3-one from 2-nitrobenzamide is a well-established procedure. For general methodologies on nitro group reductions and subsequent cyclizations, consult standard organic chemistry textbooks and relevant journal articles.
- The synthesis of indazolones from anthranilic acid derivatives is a classical method.
- For general procedures on N-acylation of heterocyclic compounds, refer to authoritative sources such as "March's Advanced Organic Chemistry" or other comprehensive organic synthesis texts.
Safety Operating Guide
Navigating the Disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a member of the versatile indazole class of heterocyclic compounds, plays a significant role in the synthesis of various bioactive molecules.[1][2] While its utility in research is clear, its end-of-life management requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Identification and Risk Assessment: The "Know Your Waste" Principle
Inferred Hazard Profile:
Based on the SDS for similar compounds such as 1H-Indazole-3-carboxylic acid and other substituted indazoles, it is prudent to handle Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate with the following precautions:
-
Skin and Eye Irritation: Many indazole derivatives are classified as skin and eye irritants.[3][4][5]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[6][7][8]
-
Target Organ Toxicity: Some derivatives may cause respiratory irritation.[5][7]
Given these potential hazards, all laboratory personnel must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) and outlined in a written Chemical Hygiene Plan (CHP).[9][10] This plan should detail specific procedures for handling hazardous chemicals, including the use of personal protective equipment (PPE) and emergency procedures.[9]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields or goggles. A face shield may be required for bulk handling. | To prevent eye irritation from splashes or dust.[3][4] |
| Hand | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation and absorption.[7] |
| Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of aerosol generation. | To prevent respiratory irritation from dust or vapors.[5] |
II. Waste Characterization and Segregation: The Foundation of Compliant Disposal
The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), provides the legal framework for managing hazardous waste from "cradle-to-grave".[11][12] The first step in this process is to determine if the waste is hazardous. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]
While Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not a listed hazardous waste, its potential toxicity, based on related compounds, necessitates that it be managed as a hazardous waste.
Workflow for Waste Segregation:
Caption: Decision workflow for segregating Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate waste.
III. Step-by-Step Disposal Protocol
The following protocol provides a detailed procedure for the safe disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate waste.
1. Waste Collection and Containerization:
- Solid Waste: Collect un-used or contaminated solid Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in a dedicated, chemically compatible container. The container must be in good condition, with a secure, tight-fitting lid.[14]
- Liquid Waste: If the compound is in a solvent, collect the solution in a separate, compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[15]
- Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate"), and the date the first drop of waste was added.[14][15]
2. Storage:
- Store the sealed waste container in a designated satellite accumulation area.
- This area should be at or near the point of generation and under the control of the laboratory personnel.
- Ensure secondary containment is in place to capture any potential leaks or spills.
- Store away from incompatible materials, such as strong oxidizing agents.[7]
3. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully collect the absorbed material and place it in a labeled hazardous waste container.
- Decontaminate the spill area according to your laboratory's established procedures.
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
- A hazardous waste manifest will be required to track the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[16]
- The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[15]
Disposal Workflow Diagram:
Caption: Step-by-step workflow for the compliant disposal of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate waste.
IV. Environmental Considerations and Future Perspectives
The environmental fate of many specialty chemicals, including indazole derivatives, is not well-documented.[17][18] However, the general class of nitrogen-containing heterocyclic compounds can be persistent in the environment and may have ecotoxicological effects.[19] Therefore, proper disposal is not just a matter of regulatory compliance but also of environmental stewardship. By ensuring that this compound is incinerated at a high temperature, we can effectively mineralize it, preventing its release into the ecosystem.
As the field of green chemistry advances, researchers are encouraged to consider the entire lifecycle of a chemical, including its ultimate disposal, during the design and synthesis process.
V. Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a proactive approach based on inferred hazards and established regulatory guidelines is essential. By adhering to the principles of hazard identification, proper segregation, and compliant disposal procedures, researchers can ensure that their work is conducted safely and with minimal environmental impact. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
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- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
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- EPA Hazardous Waste Management. (2024, April 29).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
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- Are You In Compliance With Proper Lab Waste Disposal Regul
- Laboratory Safety Guidance. (n.d.).
- ethyl 1H-indazole-3-carboxyl
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- 1-ethyl-3-oxo-2H-indazole-5-carboxylic acid. (n.d.). PubChem.
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Safeguarding Your Research: A Practical Guide to Handling Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
The core principle of this guide is proactive risk mitigation. Given the known hazard profiles of analogous compounds, which include potential for skin, eye, and respiratory irritation, as well as harm if swallowed, a cautious and well-planned approach is paramount.[1][2][3][4] This document is designed to be a dynamic tool, empowering you with the procedural knowledge to handle this compound with confidence and care.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The first line of defense in any chemical handling procedure is the correct and consistent use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, based on the potential hazards identified in similar chemical structures.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them frequently to prevent permeation.[1][2][5][6] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Provides essential protection against accidental splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2][7] |
| Skin and Body Protection | Laboratory coat | A standard, buttoned lab coat is required to protect skin from potential contact with the chemical.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | To be used when handling the compound as a powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step plan provides a comprehensive overview of the handling process.
Preparation and Engineering Controls
-
Fume Hood: All manipulations of solid Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[8][9][10]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and in good working order before commencing any work.[8][10]
-
PPE Check: Before handling the compound, confirm that all necessary PPE is available, in good condition, and properly fitted.
Handling the Compound
-
Don PPE: Wear all the required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: When handling the solid material, use appropriate tools like spatulas to transfer the compound, taking care to avoid generating dust.[1][10]
-
Containment: Keep the container tightly closed when not in use to prevent accidental spills or contamination.[8][11][12]
In Case of a Spill
-
Evacuate: Immediately evacuate the affected area.
-
Assess and Act: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal.[1][10]
First Aid Measures
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[8][13]
-
Skin Contact: Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing.[8][13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not empty into drains.[8][10][11][14]
-
Contaminated Packaging: Contaminated containers should be handled and disposed of in the same manner as the chemical itself.[14]
Visualizing the Workflow
To further clarify the procedural steps for safely handling Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, the following workflow diagram has been created.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
